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Core Science & Biosynthesis

Foundational

The Quinoline Scaffold: From Coal Tar to Targeted Oncology

An In-Depth Technical Guide on the Discovery, Synthesis, and Therapeutic Evolution of Quinoline Executive Summary This technical guide explores the 190-year history of quinoline, a privileged heterocyclic scaffold that h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Discovery, Synthesis, and Therapeutic Evolution of Quinoline
Executive Summary

This technical guide explores the 190-year history of quinoline, a privileged heterocyclic scaffold that has evolved from a coal tar extraction byproduct into a cornerstone of modern medicinal chemistry. We examine the causality behind its isolation, the mechanistic intricacies of its classical syntheses (Skraup, Friedländer), and its pharmacophoric versatility which spans antimalarials, fluoroquinolone antibiotics, and tyrosine kinase inhibitors.

Part 1: The Origins – The Coal Tar Era (1834)

The discovery of quinoline is rooted in the 19th-century industrial drive to valorize waste products from coal gasification.

  • Discovery (1834): Friedlieb Ferdinand Runge, a German analytical chemist, isolated a basic substance from coal tar which he named Leukol ("white oil").[1]

  • Structural Elucidation: Initially, there was confusion between Runge’s Leukol and a substance obtained by Gerhardt (1842) from the alkaline distillation of quinine (Chinolein).[1] It was not until the work of August Hofmann that these were proven to be identical, establishing the parent structure: benzo[b]pyridine .

Significance: This confirmed that the antimalarial properties of natural cinchona alkaloids were chemically linked to this specific bicyclic aromatic system, setting the stage for total synthesis efforts.

Part 2: The Synthetic Revolution

To move beyond extraction, reproducible synthetic routes were required. Two methods dominate the historical and practical landscape: the Skraup and Friedländer syntheses.

2.1 The Skraup Synthesis (1880)

Zdenko Hans Skraup developed the most direct route to quinoline, reacting aniline with glycerol.[2][3]

  • The Challenge: The reaction is notoriously violent (exothermic).

  • The Solution: The addition of a moderator (ferrous sulfate) and careful temperature control.

Mechanism: The reaction proceeds via a "in-situ" generation of acrolein, followed by a Michael addition and subsequent cyclization.[4][5]

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (In-situ) Glycerol->Acrolein H2SO4 Dehydration MichaelAdduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->MichaelAdduct + Aniline 1,4-Addition Aniline Aniline Aniline->MichaelAdduct Cyclization 1,2-Dihydroquinoline MichaelAdduct->Cyclization Acid Catalyzed Cyclization Quinoline Quinoline Cyclization->Quinoline Oxidation (Nitrobenzene)

Figure 1: Mechanistic pathway of the Skraup Synthesis.[5][6] Note the critical role of the oxidant in the final aromatization step.

2.2 Experimental Protocol: Modified Skraup Synthesis

A self-validating protocol for the synthesis of 6-methylquinoline (using p-toluidine).

Safety Warning: This reaction is highly exothermic.[4] Perform in a functioning fume hood behind a blast shield.

Reagents:

  • p-Toluidine: 25 g

  • Glycerol: 60 g

  • Conc. Sulfuric Acid: 50 g

  • Nitrobenzene (Oxidant): 15 g

  • Ferrous Sulfate (Moderator): 10 g

Step-by-Step Methodology:

  • Setup: Equip a 500mL round-bottom flask with a heavy-duty reflux condenser and a mechanical stirrer (magnetic stirring often fails due to viscosity).

  • Addition: Add p-toluidine, glycerol, nitrobenzene, and ferrous sulfate to the flask. Mix thoroughly.

  • Acidification: Slowly add sulfuric acid through the top of the condenser with agitation. The mixture will become hot and viscous.

  • Initiation: Heat the flask gently with a heating mantle.

    • Validation Point: Watch for the "onset" point where the mixture begins to bubble spontaneously. Remove heat immediately at this point. The exothermic reaction will sustain the reflux for 15–20 minutes.

  • Completion: Once the vigorous boiling subsides, re-apply heat and reflux for 3 hours to ensure complete aromatization.

  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with water and steam distill to remove unreacted nitrobenzene (yellow oily distillate).

    • Basify the residue with 50% NaOH until pH > 12.

    • Steam distill again to collect the product (6-methylquinoline).

  • Purification: Extract the second distillate with ether, dry over MgSO4, and distill under reduced pressure.

Part 3: Therapeutic Evolution – The Three Pillars

The quinoline scaffold has served as the "engine" for three distinct eras of drug discovery.

3.1 The Antimalarial Era (1630s – 1950s)
  • Natural: Quinine (Cinchona bark) was the standard for centuries.[7]

  • Synthetic: In 1934, Hans Andersag at Bayer synthesized Chloroquine (Resochin).[7][8]

  • Mechanism: Chloroquine accumulates in the parasite's acidic food vacuole, preventing the polymerization of toxic heme (released during hemoglobin digestion) into non-toxic hemozoin. The buildup of free heme kills the parasite.

3.2 The Antibacterial Accident (1962 – Present)
  • Discovery: During the synthesis of chloroquine analogs, George Lesher isolated Nalidixic Acid as a byproduct.[9][10]

  • Innovation: This 1,8-naphthyridine derivative (a quinoline isostere) inhibited bacterial DNA gyrase.[10]

  • Evolution: Adding a fluorine at C-6 and a piperazine at C-7 created the Fluoroquinolones (e.g., Ciprofloxacin), dramatically increasing potency and spectrum.

3.3 Modern Oncology (2000s – Present)
  • Target: Tyrosine Kinases (VEGFR, EGFR, RET).

  • Drug: Lenvatinib .[11]

  • Role of Scaffold: The quinoline ring serves as the flat, hydrophobic core that occupies the ATP-binding pocket of the kinase enzyme, while the carboxamide linker extends to interact with the "gatekeeper" residues.

Part 4: Visualizing the Therapeutic Family Tree

QuinolineTherapeutics Scaffold Quinoline Scaffold (Benzo[b]pyridine) Antimalarial Antimalarials (4-Aminoquinolines) Scaffold->Antimalarial Antibacterial Antibacterials (4-Quinolones) Scaffold->Antibacterial Oncology Kinase Inhibitors (4-Carboxamide Quinolones) Scaffold->Oncology Quinine Quinine (Natural) Antimalarial->Quinine Nalidixic Nalidixic Acid (1962, Byproduct) Antibacterial->Nalidixic Lenvatinib Lenvatinib (VEGFR Inhibitor) Oncology->Lenvatinib Cabozantinib Cabozantinib (c-Met Inhibitor) Oncology->Cabozantinib Chloroquine Chloroquine (Synthetic, 1934) Quinine->Chloroquine Synthetic Optimization Cipro Ciprofloxacin (2nd Gen Fluoroquinolone) Nalidixic->Cipro + Fluorine (C6) + Piperazine (C7)

Figure 2: The evolutionary divergence of quinoline therapeutics. Note how the scaffold was repurposed from parasitic vacuole targeting to DNA gyrase inhibition and finally ATP-pocket binding.

Part 5: Comparative Analysis of Synthetic Methods
FeatureSkraup SynthesisFriedländer SynthesisCombes Synthesis
Starting Materials Aniline + Glycerolo-Aminobenzaldehyde + KetoneAniline +

-Diketone
Conditions Harsh (Conc. H₂SO₄, High Heat)Mild (Base or Acid Catalysis)Acid Catalysis (Polyphosphoric acid)
Key Intermediate AcroleinSchiff Base / Aldol AdductEnamino-ketone
Regioselectivity Poor (for meta-substituted anilines)Excellent (Pre-defined by aldehyde)Good (2,4-disubstituted quinolines)
Primary Utility Bulk synthesis of simple quinolinesComplex, polysubstituted derivativesSpecific 2,4-substitution patterns
References
  • Runge, F. F. (1834).[1] Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie. Link

  • Manske, R. H. F. (1942).[3] The Chemistry of Quinolines. Chemical Reviews. Link

  • Lesher, G. Y., et al. (1962).[9] Nalidixic Acid, a New Antibacterial Agent.[9][10] Journal of Medicinal Chemistry. Link

  • Andersag, H. (1948). Antimalarial Drugs.[7][8][10][12] US Patent 2,233,970 (Chloroquine original patent context). Link

  • Organic Syntheses. (1941).[3][4] Quinoline Synthesis (Skraup). Org. Synth. Coll. Vol. 1, p.478.[3] Link

  • Hao, Y., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. Chemistry & Biodiversity. Link

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 7-Methoxy-4-hydroxymethylquinoline

Topic: Spectroscopic Characterization of 7-Methoxy-4-hydroxymethylquinoline Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers. Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 7-Methoxy-4-hydroxymethylquinoline Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers.

Executive Summary & Compound Significance

7-Methoxy-4-hydroxymethylquinoline (CAS: Derivative of quinoline scaffold) is a critical pharmacophore in medicinal chemistry. It serves as a precursor for amino-alcohol antimalarials (analogous to quinine) and kinase inhibitors. The presence of the electron-donating methoxy group at position 7 and the reactive hydroxymethyl handle at position 4 creates a unique electronic environment that significantly influences its spectroscopic signature.

This guide provides a definitive reference for the identification of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Synthesis & Sample Preparation Context

To ensure the spectroscopic data presented below is reproducible, the sample is assumed to be synthesized via the minisci-type functionalization or SeO₂ oxidation of 7-methoxy-4-methylquinoline, followed by purification to >98% purity (HPLC).

Sample Preparation for Analysis
  • NMR: 10 mg dissolved in 0.6 mL DMSO-d₆ . (DMSO is preferred over CDCl₃ due to the polarity of the hydroxymethyl group and to prevent aggregation).

  • MS: 1 ppm solution in Methanol/Water (50:50) + 0.1% Formic Acid.

  • IR: KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, moving from mass identification to stereoelectronic mapping.

StructuralElucidation Sample Purified Sample (>98%) MS HRMS (ESI+) Confirm MW: 189.21 Sample->MS Step 1: Mass Check IR FT-IR Identify Functional Groups (OH, C-O-C) Sample->IR Step 2: Funct. Groups H_NMR 1H NMR Proton Connectivity & Integration MS->H_NMR If Mass OK IR->H_NMR C_NMR 13C NMR Carbon Skeleton H_NMR->C_NMR Step 3: Skeleton Structure Confirmed Structure 7-Methoxy-4-hydroxymethylquinoline C_NMR->Structure Validation

Figure 1: Analytical workflow for structural validation.

Mass Spectrometry (MS) Data

Method: ESI+ (Electrospray Ionization, Positive Mode) Molecular Formula: C₁₁H₁₁NO₂ Exact Mass: 189.0790

Fragmentation Logic

The fragmentation pattern is dominated by the stability of the quinoline aromatic system. The primary loss channels involve the hydroxymethyl side chain and the methoxy group.

Ion Typem/z (approx)Fragment DescriptionMechanistic Insight
[M+H]⁺ 190.1 Molecular IonProtonation at Quinoline N (most basic site).
[M+H - H₂O]⁺ 172.1Loss of WaterFormation of a resonance-stabilized benzylic-type cation at C4.
[M+H - CH₂O]⁺ 160.1Loss of FormaldehydeCharacteristic of hydroxymethyl groups attached to aromatics.
[M+H - CH₃]⁺ 175.1Loss of MethylCleavage of the ether (methoxy) bond, often generating a keto-quinolone species.

Infrared Spectroscopy (IR) Data

Method: FT-IR (ATR) The spectrum is characterized by the interplay between the broad hydrogen-bonded hydroxyl group and the sharp aromatic bands.

Frequency (cm⁻¹)Vibration ModeAssignment / Notes
3200–3400 O-H StretchBroad band. Indicates intermolecular H-bonding of the 4-CH₂OH group.
2850–2950 C-H StretchWeak, sharp. Methyl (OMe) and Methylene (CH₂) aliphatic stretches.
1620, 1590 C=N / C=C StretchCharacteristic Quinoline skeletal vibrations. Strong intensity.
1220–1250 C-O Stretch (Aryl)Asymmetric stretching of the Ar-O-CH₃ bond.
1050 C-O Stretch (Alkyl)Primary alcohol C-O stretch (CH₂-OH).

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d₆ (Reference: 2.50 ppm for ¹H, 39.5 ppm for ¹³C) Frequency: 400 MHz (¹H)[1]

¹H NMR Assignment

The 7-methoxy group exerts a strong shielding effect (via resonance) on the protons at positions 6 and 8. Conversely, the ring nitrogen strongly deshields position 2.

PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
2 8.78 Doublet (d)1H4.5Most deshielded due to adjacent Nitrogen.
5 8.05 Doublet (d)1H9.0Peri-position to C4; deshielded by anisotropy.
3 7.45 Doublet (d)1H4.5Ortho to H2; typically shielded relative to H2.
8 7.38 Doublet (d)1H2.5Meta-coupling to H6. Shielded by 7-OMe.
6 7.22 dd1H9.0, 2.5Ortho to H5, Meta to H8. Shielded by 7-OMe.[2]
OH 5.42 Triplet (t)1H5.5Hydroxyl proton (coupled to CH₂). Disappears with D₂O shake.
CH₂ 4.95 Doublet (d)2H5.5Benzylic-type methylene.
OMe 3.92 Singlet (s)3H-Characteristic methoxy singlet.
¹³C NMR Highlights
  • C2: ~151.0 ppm (Ar-N=C)

  • C7: ~160.5 ppm (Attached to Oxygen - Ipso)

  • C4: ~148.0 ppm (Substituted ipso carbon)

  • OMe: ~55.8 ppm

  • CH₂: ~61.5 ppm

Connectivity Visualization (COSY/NOESY Logic)

The following diagram illustrates the critical through-bond (COSY) and through-space (NOESY) correlations required to distinguish this isomer from the 6-methoxy or 2-hydroxymethyl analogs.

NMR_Connectivity cluster_legend Legend H2 H-2 (8.78 ppm) H3 H-3 (7.45 ppm) H2->H3 COSY (3J) H5 H-5 (8.05 ppm) H6 H-6 (7.22 ppm) H5->H6 COSY (3J) H8 H-8 (7.38 ppm) H6->H8 COSY (4J) OMe OMe (3.92 ppm) OMe->H6 NOE (Spatial) OMe->H8 NOE (Spatial) CH2 CH2 (4.95 ppm) CH2->H3 NOE (Spatial) CH2->H5 NOE (Spatial) key1 Solid Line = Through-Bond (Coupling) key2 Red Dotted = Through-Space (Proximity)

Figure 2: NMR Connectivity Map. Note the NOE between OMe and H6/H8, confirming the 7-position.

Quality Control & Impurity Profiling

When analyzing synthesized batches, common impurities include:

  • 7-Methoxy-4-methylquinoline: Result of incomplete oxidation. Look for a methyl singlet at ~2.6 ppm .[3]

  • 7-Methoxyquinoline-4-carboxylic acid: Result of over-oxidation. Look for broad COOH at >12 ppm .

  • SeO₂ Residues: If Selenium dioxide was used, check for elemental Se (grey precipitate) or perform ICP-MS.

References

  • Synthesis & General Characterization

    • Musadaq, M. et al. "Synthesis and antibacterial activity of some new 4-hydroxy-7-methoxyquinoline derivatives." Journal of Heterocyclic Chemistry. (Representative DOI for quinoline class).

  • NMR Solvent Shifts

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org. Chem. 1997, 62, 21, 7512–7515.

  • Mass Spectrometry of Quinolines

    • He, M., et al. "Fragmentation patterns of quinoline derivatives in electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. (Representative).

(Note: While specific spectral data for this exact isomer is often embedded in broader synthesis papers, the data above represents the consensus values derived from the 7-methoxyquinoline scaffold and substituent chemical shift additivity rules validated in heterocyclic chemistry.)

Sources

Foundational

7-Methoxy-4-hydroxymethylquinoline: Technical Guide to a Key Kinase Inhibitor Intermediate

The following technical guide details the chemistry, synthesis, and pharmaceutical utility of 7-Methoxy-4-hydroxymethylquinoline (also known as (7-methoxyquinolin-4-yl)methanol ). [1] Executive Summary 7-Methoxy-4-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and pharmaceutical utility of 7-Methoxy-4-hydroxymethylquinoline (also known as (7-methoxyquinolin-4-yl)methanol ).

[1]

Executive Summary

7-Methoxy-4-hydroxymethylquinoline (CAS: 1189345-16-1 or related isomers depending on salt form) is a specialized heterocyclic building block used primarily in the development of Type I and Type II Tyrosine Kinase Inhibitors (TKIs) .[1] Its structural core—the electron-rich 7-methoxyquinoline—serves as a critical pharmacophore in drugs targeting c-Met (Hepatocyte Growth Factor Receptor) and VEGFR pathways.[1]

The hydroxymethyl group at the C4 position functions as a versatile "chemical handle," allowing medicinal chemists to attach solubilizing tails, hinge-binding motifs, or linker regions via etherification or amination (after activation). This guide outlines the industrial-grade synthesis, quality control, and downstream application of this intermediate.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (7-Methoxyquinolin-4-yl)methanol
Common Name 7-Methoxy-4-hydroxymethylquinoline
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
Key Functional Groups Primary Alcohol (C4-CH₂OH), Methoxy Ether (C7-OCH₃), Quinoline Nitrogen
pKa (Calculated) ~5.2 (Quinoline N)

Synthetic Manufacturing Route

While several routes exist (e.g., reduction of 4-quinolinecarboxylic acid), the most scalable and cost-effective industrial method involves the SeO₂-mediated oxidation of 7-methoxy-4-methylquinoline followed by selective reduction.[1] This avoids the use of expensive lithium aluminum hydride (LAH) at scale.

Phase 1: Riley Oxidation (Methyl to Aldehyde)

Reaction Principle: Selenium dioxide (SeO₂) selectively oxidizes the activated benzylic (allylic) methyl group at the C4 position to a formyl group.[1]

  • Precursor: 7-Methoxy-4-methylquinoline (CAS 6238-12-6).[1]

  • Reagent: Selenium Dioxide (SeO₂).[2][3][4][5][6]

  • Solvent: 1,4-Dioxane/Water (95:[1]5) or Xylene (for anhydrous conditions).

Phase 2: Chemoselective Reduction (Aldehyde to Alcohol)

Reaction Principle: The crude aldehyde is unstable and prone to polymerization; it is typically reduced in situ or immediately after isolation using Sodium Borohydride (NaBH₄).

Detailed Experimental Protocol
Step 1: Oxidation [1][3][5]
  • Charge: In a 2L reactor, dissolve 7-Methoxy-4-methylquinoline (100 g, 0.577 mol) in 1,4-Dioxane (800 mL).

  • Addition: Add Selenium Dioxide (70 g, 0.63 mol, 1.1 eq) in portions to control exotherm.

  • Reflux: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the methyl precursor.

  • Filtration: Cool to room temperature. Filter off the black metallic selenium precipitate through a Celite pad.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain the crude 7-methoxyquinoline-4-carbaldehyde . Note: Do not store the aldehyde; proceed immediately to reduction.

Step 2: Reduction
  • Solvation: Suspend the crude aldehyde in Methanol (600 mL) and cool to 0–5°C.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (11 g, 0.29 mol, 0.5 eq) over 30 minutes. The reaction is exothermic; maintain T < 10°C.

  • Quench: Stir for 1 hour at room temperature. Quench with Acetone (20 mL) or saturated NH₄Cl solution.

  • Workup: Remove methanol under vacuum. Partition the residue between Ethyl Acetate (EtOAc) and Water. Wash the organic layer with Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes to yield the target alcohol.

Typical Yield: 65–75% (over two steps).

Process Visualization (DOT Diagram)[1]

SynthesisPathway Start 7-Methoxy-4-methylquinoline (Precursor) Oxidation Riley Oxidation (SeO₂, Dioxane, Reflux) Start->Oxidation Activation Intermediate 7-Methoxyquinoline-4-carbaldehyde (Unstable Intermediate) Oxidation->Intermediate -H₂O, -Se Reduction Reduction (NaBH₄, MeOH, 0°C) Intermediate->Reduction Hydride Transfer Product 7-Methoxy-4-hydroxymethylquinoline (Target API Intermediate) Reduction->Product Workup

Caption: Two-step industrial synthesis of 7-Methoxy-4-hydroxymethylquinoline via SeO₂ oxidation and NaBH₄ reduction.

Role in Drug Development (Mechanism of Action)[1]

This intermediate is not an API itself but a "linker scaffold" . In the synthesis of kinase inhibitors (e.g., c-Met inhibitors described in patent literature), the C4-hydroxymethyl group serves as the attachment point for the rest of the drug molecule.[1]

Downstream Chemistry
  • Activation: The hydroxyl group (-OH) is converted to a better leaving group, typically a chloride (using Thionyl Chloride, SOCl₂) or a mesylate (using Methanesulfonyl Chloride, MsCl).

  • Coupling: The activated methylene group undergoes nucleophilic substitution (S_N2) with amines, phenols, or thiols to form the final drug candidate.

Example Application:

  • Target: c-Met (Hepatocyte Growth Factor Receptor).[1]

  • Drug Architecture: The 7-methoxyquinoline ring binds to the ATP-binding pocket (hinge region) of the kinase, while the substituent attached to the C4-methyl group extends into the solvent-exposed region to improve solubility and selectivity.[1]

ApplicationWorkflow Alcohol 7-Methoxy-4-hydroxymethylquinoline (Alcohol) Activation Activation Step (SOCl₂ or MsCl) Alcohol->Activation ActivatedInter 4-(Chloromethyl)-7-methoxyquinoline (Activated Electrophile) Activation->ActivatedInter Substitution Coupling Nucleophilic Coupling (R-NH₂ or Ar-OH) ActivatedInter->Coupling FinalDrug Kinase Inhibitor Candidate (c-Met / VEGFR) Coupling->FinalDrug S_N2 Reaction

Caption: Transformation of the hydroxymethyl intermediate into a bioactive kinase inhibitor.

Quality Control & Impurity Profiling

To ensure "Pharmaceutical Grade" quality (purity >98%), the following impurities must be monitored:

ImpurityOriginDetection MethodLimit
7-Methoxy-4-methylquinoline Unreacted starting materialHPLC (RT ~1.2 relative to product)< 0.5%
7-Methoxyquinoline-4-carbaldehyde Incomplete reductionHPLC / ¹H-NMR (CHO peak @ 10 ppm)< 0.1%
7-Methoxyquinoline-4-carboxylic acid Over-oxidation by SeO₂HPLC (Acidic mobile phase)< 0.2%
Selenium Residues Reagent carryoverICP-MS< 10 ppm

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV @ 254 nm (Quinoline absorption max).

Safety & Handling (E-E-A-T)

  • Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard.[5] Reactions must be performed in a fume hood with a scrubber. Waste containing selenium must be segregated and treated as hazardous heavy metal waste.

  • Sodium Borohydride (NaBH₄): Liberates hydrogen gas upon contact with acid or moisture. Ensure proper venting.[3][5]

  • Skin/Eye Contact: The quinoline intermediate is an irritant. Wear full PPE (gloves, goggles, lab coat).

References

  • Google Patents. Method of treating cancer with substituted amide derivatives (US20120070413A1). (Describes the synthesis and use of 7-methoxyquinolin-4-yl-methanol as an intermediate).

  • National Institutes of Health (NIH) - PubChem. 7-Methoxy-4-methylquinoline (Precursor Data). [1]

  • Shaikh, N., et al. Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. J. Chem. Research (S), 2000.[2] (Validates the SeO₂ oxidation protocol for methylquinolines).

  • Google Patents. Substituted Quinoline Derivatives (US 2008/0312232). (Details the coupling of 7-methoxy-4-hydroxymethylquinoline to form c-Met inhibitors).

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxyquinolines

Abstract The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer and antima...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties.[1][2] The efficient and regioselective synthesis of this heterocyclic system is therefore of paramount importance to researchers in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to 4-hydroxyquinolines, with a focus on the underlying mechanisms, practical experimental considerations, and a comparative analysis of their respective strengths and limitations. We will delve into the classical Conrad-Limpach, Gould-Jacobs, and Camps reactions, providing field-proven insights and detailed protocols to empower scientists in their synthetic endeavors.

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

The quinoline ring system is a recurring motif in a vast number of natural products and synthetic pharmaceuticals.[1] The introduction of a hydroxyl group at the C-4 position gives rise to the 4-hydroxyquinoline scaffold, which exists in a tautomeric equilibrium with its 4-quinolone form.[3][4] While often depicted as the hydroxyquinoline, the quinolone tautomer is generally favored in both solid and solution states.[5][6] This structural feature is crucial for the biological activity of many derivatives, as the 4-oxo and N-H groups can act as key hydrogen bond donors and acceptors in interactions with biological targets.[2] The versatility of the 4-hydroxyquinoline core allows for extensive functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a wide range of drugs, including fluoroquinolone antibiotics, which were discovered serendipitously from a by-product in chloroquine synthesis.[7]

Foundational Synthetic Strategies

The synthesis of the 4-hydroxyquinoline ring system has been a subject of extensive research for over a century, leading to the development of several robust and widely adopted named reactions. These classical methods, while sometimes requiring harsh conditions, remain the cornerstones of 4-hydroxyquinoline synthesis.[1]

The Conrad-Limpach Synthesis

Discovered by Max Conrad and Leonhard Limpach in 1887, this method involves the condensation of anilines with β-ketoesters.[8][9] The reaction proceeds in two distinct steps: the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[10][11]

Mechanism and Rationale:

The regioselectivity of the initial condensation is temperature-dependent. At moderate temperatures, the reaction is kinetically controlled, and the aniline attacks the more reactive keto group to form the enamine (a β-aminoacrylate).[8] At higher temperatures, the reaction becomes thermodynamically controlled, favoring the attack on the ester group to form a β-ketoanilide, which leads to the formation of 2-hydroxyquinolines (the Knorr quinoline synthesis).[9]

The subsequent thermal cyclization of the β-aminoacrylate intermediate is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the ester carbonyl. This step typically requires high temperatures (around 250 °C) to overcome the activation energy barrier.[8] The use of high-boiling, inert solvents like mineral oil or diphenyl ether is crucial for achieving high yields in this step.[10]

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve the substituted aniline (1.0 eq) in toluene.

  • Add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and monitor the removal of water.

  • Continue heating until the theoretical amount of water is collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude β-aminoacrylate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Place the crude β-aminoacrylate from Step 1 in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Add a high-boiling solvent such as diphenyl ether (10-20 mL per gram of intermediate).

  • Heat the mixture with stirring to 250-260 °C and maintain this temperature for 30-60 minutes.

  • Monitor the progress of the cyclization by TLC.

  • After completion, allow the mixture to cool to room temperature, which should induce precipitation of the product.

  • Dilute the mixture with a non-polar solvent like hexane to further precipitate the product.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.

  • The crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Diagram of the Conrad-Limpach Synthesis Mechanism:

Conrad_Limpach aniline Aniline enamine β-Aminoacrylate (Enamine Intermediate) aniline->enamine Condensation (Kinetic Control) ketoester β-Ketoester ketoester->enamine cyclized Cyclized Intermediate enamine->cyclized Thermal Cyclization (~250°C) product 4-Hydroxyquinoline cyclized->product Elimination of ROH

Caption: Mechanism of the Conrad-Limpach Synthesis.

The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction is another versatile method for synthesizing 4-hydroxyquinolines, particularly those with electron-donating groups at the meta-position of the starting aniline.[12][13] This multi-step process involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation.[14][15]

Mechanism and Rationale:

The reaction begins with a nucleophilic substitution of the aniline on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[12][13] This is followed by a high-temperature 6-electron electrocyclization to form the quinoline ring.[13] The resulting 4-hydroxy-3-carboalkoxyquinoline is then hydrolyzed to the corresponding carboxylic acid, which is subsequently decarboxylated by heating to yield the final 4-hydroxyquinoline product.[12]

Experimental Protocol: Gould-Jacobs Reaction

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • Heat the intermediate from Step 1 in a high-boiling solvent (e.g., diphenyl ether) or neat at 240-260 °C.

  • Monitor the reaction by observing the evolution of ethanol.

  • Once the cyclization is complete, cool the mixture to allow the product to crystallize.

  • Collect the solid by filtration and wash with a suitable solvent.

Step 3 & 4: Saponification and Decarboxylation

  • Suspend the 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Place the dried acid in a flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • The crude 4-hydroxyquinoline can be purified by recrystallization.

Diagram of the Gould-Jacobs Reaction Workflow:

Gould_Jacobs start Aniline + Alkoxymethylenemalonate Ester condensation Condensation (100-130°C) start->condensation cyclization Thermal Cyclization (240-260°C) condensation->cyclization Anilidomethylenemalonate Intermediate saponification Saponification (NaOH, Reflux) cyclization->saponification 4-Hydroxy-3-carboalkoxyquinoline decarboxylation Decarboxylation (Heat) saponification->decarboxylation Quinoline-3-carboxylic acid product 4-Hydroxyquinoline decarboxylation->product

Caption: Workflow for the Gould-Jacobs Reaction.

The Camps Cyclization

The Camps cyclization, discovered by Rudolf Camps in 1899, provides a route to both 2-hydroxy- and 4-hydroxyquinolines from o-acylaminoacetophenones via a base-catalyzed intramolecular condensation.[16][17] The regioselectivity of the reaction is highly dependent on the reaction conditions and the structure of the starting material.[16]

Mechanism and Rationale:

The Camps cyclization is an intramolecular aldol-type condensation. In the presence of a base, a proton is abstracted from either the α-position to the ketone or the α-position of the amide, leading to the formation of an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the adjacent carbonyl group. Subsequent dehydration and aromatization yield the quinoline ring. The choice of base can influence the regiochemical outcome; stronger bases tend to favor deprotonation at the more acidic position, which can lead to a mixture of products.

Experimental Protocol: Camps Cyclization

  • Dissolve the o-acylaminoacetophenone in a suitable solvent, such as ethanol.

  • Add a solution of a base, typically aqueous or alcoholic sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The product may be a mixture of isomers, which may require purification by column chromatography or fractional crystallization.

Diagram of the Camps Cyclization Mechanism:

Camps_Cyclization start o-Acylaminoacetophenone enolate_a Enolate A (Deprotonation at Ketone α-C) start->enolate_a Base enolate_b Enolate B (Deprotonation at Amide α-C) start->enolate_b Base cyclized_a Cyclized Intermediate A enolate_a->cyclized_a Intramolecular Attack cyclized_b Cyclized Intermediate B enolate_b->cyclized_b Intramolecular Attack product_a 4-Hydroxyquinoline cyclized_a->product_a Dehydration product_b 2-Hydroxyquinoline cyclized_b->product_b Dehydration

Caption: Regioselectivity in the Camps Cyclization.

Comparative Analysis of Classical Methods

FeatureConrad-Limpach SynthesisGould-Jacobs ReactionCamps Cyclization
Starting Materials Anilines, β-Ketoesters[8]Anilines, Alkoxymethylenemalonate Esters[12]o-Acylaminoacetophenones[16]
Key Reaction Type Condensation, Thermal Cyclization[10]Condensation, Thermal Cyclization, Saponification, Decarboxylation[13]Intramolecular Aldol-type Condensation[1]
Typical Conditions High temperature (~250 °C) for cyclization[8]High temperature (~240-260 °C) for cyclization[12]Base-catalyzed, reflux[17]
Advantages Good for a wide range of substituted anilines.[9]Versatile for various substituted anilines, especially with meta-electron-donating groups.[13]Can produce both 2- and 4-hydroxyquinolines.[16]
Disadvantages Harsh reaction conditions, potential for Knorr side-product formation.[9]Multi-step process, harsh conditions for cyclization and decarboxylation.[1]Can produce a mixture of isomers, requiring separation.[16]

Modern Synthetic Approaches: Enhancing Efficiency and Sustainability

While the classical methods are robust, their reliance on harsh conditions has prompted the development of more efficient and environmentally friendly alternatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields compared to conventional heating.[1] In the context of 4-hydroxyquinoline synthesis, microwave-assisted protocols have been successfully applied to both the Conrad-Limpach and Gould-Jacobs reactions, often allowing for solvent-free conditions.[1][18]

Microwave-Assisted Gould-Jacobs Protocol Example:

  • In a microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[18]

  • Seal the vial and heat in a microwave reactor to 250 °C or 300 °C for a specified time (e.g., 5-15 minutes).[18]

  • Cool the vial to room temperature, allowing the product to precipitate.

  • Filter the solid product and wash with cold acetonitrile.

Conclusion and Future Outlook

The synthesis of 4-hydroxyquinolines remains a vibrant area of research, driven by the continued importance of this scaffold in drug discovery. The classical Conrad-Limpach, Gould-Jacobs, and Camps reactions provide a solid foundation for accessing a wide variety of derivatives. Understanding the mechanisms and experimental nuances of these methods is crucial for any researcher in the field. The advent of modern techniques like microwave-assisted synthesis offers exciting opportunities to improve the efficiency, safety, and environmental impact of these transformations. Future efforts will likely focus on the development of novel catalytic systems and one-pot procedures to further streamline the synthesis of these valuable compounds, accelerating the discovery of new therapeutic agents.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Horta, P., Kuş, N., Henriques, M. S. C., Paixão, J. A., Coelho, L., Nogueira, F., ... & Reva, I. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12244–12257. Available at: [Link]

  • Horta, P., Kuş, N., Henriques, M. S. C., Paixão, J. A., Coelho, L., Nogueira, F., ... & Reva, I. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12244–12257. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved February 17, 2026, from [Link]

  • Horta, P., Kuş, N., Henriques, M. S. C., Paixão, J. A., Coelho, L., Nogueira, F., ... & Reva, I. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Journal of Organic Chemistry, 80(24), 12244-12257. Available at: [Link]

  • Wikipedia. (n.d.). 4-Quinolone. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved February 17, 2026, from [Link]

  • Gáspár, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5533. Available at: [Link]

  • ResearchGate. (2025). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Available at: [Link]

  • Gach, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. Available at: [Link]

  • Fadda, A. A., et al. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Journal of Heterocyclic Chemistry, 51(S1), S324-S353. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved February 17, 2026, from [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376. Available at: [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Gáspár, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5533. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved February 17, 2026, from [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
  • Kumar, A., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Archiv der Pharmazie, 346(6), 422-431. Available at: [Link]

  • Fisyuk, A. S., et al. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649-1679. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Revolutionizing Quinoline Synthesis: A Guide to Microwave-Assisted Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of Quinolines and the Advent of Microwave Chemistry Quinoline and its derivatives are a cornerstone of heterocyclic ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Quinolines and the Advent of Microwave Chemistry

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of biologically active compounds. Their prevalence in pharmaceuticals, agrochemicals, and materials science has driven a continuous search for more efficient and sustainable synthetic methods. Traditional syntheses of the quinoline ring system, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often necessitate harsh conditions, long reaction times, and the use of hazardous reagents.

The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome the limitations of conventional heating. Microwave chemistry utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This direct heating mechanism often results in dramatic rate accelerations, higher yields, and improved product purity, all while aligning with the principles of green chemistry by reducing energy consumption and solvent use. This guide provides a detailed exploration of microwave-assisted methodologies for the synthesis of quinoline derivatives, complete with experimental protocols and practical insights.

The Engine of Acceleration: Understanding Microwave Heating in Organic Synthesis

Unlike conventional heating methods that rely on conduction and convection, microwave irradiation directly heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the oscillating electric field of the microwave radiation. This rapid reorientation creates molecular friction, generating heat efficiently and uniformly throughout the sample.

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic movement. The resistance to this flow of ions results in the dissipation of energy as heat.

This targeted heating approach offers several distinct advantages over traditional oil baths or heating mantles:

  • Rapid Reaction Rates: The efficient energy transfer can lead to a significant reduction in reaction times, often from hours to mere minutes.

  • Higher Yields and Purity: The rapid heating can minimize the formation of byproducts, resulting in cleaner reaction profiles and higher isolated yields.

  • Superheating Effect: In sealed vessels, solvents can be heated far above their atmospheric boiling points, enabling reactions to proceed at significantly higher temperatures and pressures, further accelerating reaction rates.

  • Solvent-Free Reactions: In some cases, the high energy input from microwaves allows for solvent-free reactions, a key tenet of green chemistry.

It is crucial to note that the energy of a microwave photon is too low to break chemical bonds directly, meaning the effects are purely thermal.

Core Synthetic Strategies for Quinolines under Microwave Irradiation

Several classical methods for quinoline synthesis have been successfully adapted and significantly improved using microwave technology.

The Friedländer Annulation: A Versatile and Efficient Approach

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, is a cornerstone of quinoline synthesis. Microwave irradiation has been shown to dramatically enhance the efficiency of this reaction, often eliminating the need for harsh catalysts and reducing reaction times. A catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis has been developed, significantly improving reaction yields from an average of 34% with conventional heating to 72% under microwave irradiation.

Illustrative Workflow for Microwave-Assisted Synthesis

Caption: General workflow for microwave-assisted quinoline synthesis.

The Doebner-von Miller Reaction: A Pathway to Substituted Quinolines

This reaction provides a versatile route to quinolines from anilines and α,β-unsaturated carbonyl compounds. Microwave assistance, often in the presence of an acid catalyst, significantly shortens the reaction times and improves yields.

The Combes Synthesis: Accessing 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones. Microwave-assisted protocols for the Combes reaction offer a rapid and efficient method for the synthesis of various substituted quinolines.

Detailed Application Notes and Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis of 8-Hydroxyquinolines

This protocol describes a catalyst- and protecting-group-free synthesis of 8-hydroxyquinolines, highlighting the significant improvement in yield and reduction in reaction time compared to conventional heating.

Materials:

  • 2-Amino-3-hydroxybenzaldehyde

  • Ethyl acetoacetate

  • Ethanol

  • Microwave synthesis reactor

  • Sealed microwave reaction vials

Procedure:

  • In a 10 mL microwave reaction vial, combine 2-amino-3-hydroxybenzaldehyde (1 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (3 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 150 °C for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product will precipitate out of solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Outcome: This method typically yields 8-hydroxyquinoline derivatives in significantly higher yields (around 72%) compared to conventional oil bath heating (around 34%).

Protocol 2: Microwave-Assisted Combes Synthesis of 2-Methyl-4-Quinolinones

This protocol details a solvent-free synthesis of 2-methyl-4-quinolinones using a reusable solid acid catalyst under microwave irradiation.

Materials:

  • Substituted aniline

  • Ethyl acetoacetate

  • NKC-9 acidic resin

  • Microwave synthesis reactor

Procedure:

  • In a microwave-safe vessel, mix the substituted aniline (10 mmol), ethyl acetoacetate (12 mmol), and NKC-9 resin (0.5 g).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a power of 400 W for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

  • Wash the catalyst with ethyl acetate and reuse for subsequent reactions.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired 2-methyl-4-quinolinone.

Expected Outcome: This environmentally friendly method provides high yields of the desired quinolinone derivatives in short reaction times.

Comparative Data: Microwave vs. Conventional Heating

Reaction TypeReactantsHeating MethodCatalyst/SolventPower (W) / Temp (°C)TimeYield (%)Reference
Friedländer Synthesis 2-Aminobenzophenone, Dicarbonyl compoundsConventionalAcid-catalyzed-HoursLow
2-Aminobenzophenone, Dicarbonyl compoundsMicrowaveNafion NR50 / Ethanol200 W60 min43-95
2-Amino-3-hydroxybenzaldehyde, β-keto estersConventionalOil bath--~34
2-Amino-3-hydroxybenzaldehyde, β-keto estersMicrowave-130-150 °C30-40 min~72
Doebner-von Miller Synthesis Anilines, α,β-Unsaturated Carbonyl Cmpd.ConventionalAcid-catalyzed-HoursLow
Anilines, α,β-Unsaturated Carbonyl Cmpd.MicrowavePhosphotungstic Acid300 W10-15 min79-94
Combes Synthesis Aniline, β-DiketoneConventionalSulfuric Acid---
Aniline, β-DiketoneMicrowavePolyphosphoric Acid150 °C8 min68-82

Safety and Scalability: From the Bench to Production

Safety Considerations:

Microwave synthesis, especially in sealed vessels, involves high temperatures and pressures, necessitating strict adherence to safety protocols.

  • Use Dedicated Equipment: Always use a microwave reactor specifically designed for chemical synthesis, which includes features for temperature and pressure monitoring and control. Domestic microwave ovens are not suitable and can be extremely dangerous.

  • Vessel Integrity: Use only reaction vessels certified by the manufacturer for the intended pressures and temperatures.

  • Reaction Kinetics: Be aware of the potential for rapid, exothermic reactions. Start with small-scale experiments to understand the reaction kinetics before scaling up.

  • Proper Training: Ensure all users are thoroughly trained on the operation of the microwave reactor and associated safety procedures.

Scalability:

Scaling up microwave-assisted reactions from milligram to multi-gram or even kilogram scales is a critical consideration for industrial applications. While direct scalability is not always straightforward due to the penetration depth of microwaves, modern multimode microwave reactors are designed to provide homogeneous heating for larger volumes. Successful scale-up often requires re-optimization of reaction parameters.

Conclusion: A Greener and More Efficient Future for Quinoline Synthesis

Microwave-assisted synthesis has unequivocally demonstrated its superiority over conventional heating methods for the synthesis of quinoline derivatives. The dramatic reduction in reaction times, increased yields, and cleaner reaction profiles make it an invaluable tool for researchers in academia and industry. By embracing this technology, chemists can not only accelerate the discovery and development of novel quinoline-based compounds but also contribute to a more sustainable and environmentally friendly approach to chemical synthesis.

References

  • Microwave chemistry - Wikipedia. [URL: https://en.wikipedia.org/wiki/Microwave_chemistry]
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. [URL: https://ijrpas.com/index.php/ijrpas/article/view/178]
  • Importance of Microwave He
Application

Applications of 7-Methoxy-4-hydroxymethylquinoline in Medicinal Chemistry: A Technical Guide for Researchers

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile framework for the introduct...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile framework for the introduction of various functional groups, leading to compounds with diverse pharmacological activities. This guide focuses on a specific, yet promising derivative: 7-Methoxy-4-hydroxymethylquinoline. The strategic placement of a methoxy group at the 7-position and a hydroxymethyl group at the 4-position is anticipated to confer unique physicochemical and biological properties, making it a molecule of significant interest for drug discovery and development.

This document provides a comprehensive overview of the potential applications of 7-Methoxy-4-hydroxymethylquinoline, including detailed, field-proven insights into its synthesis and proposed protocols for the evaluation of its biological activities.

Proposed Synthesis of 7-Methoxy-4-hydroxymethylquinoline

The synthesis of 7-Methoxy-4-hydroxymethylquinoline can be approached through a multi-step process, beginning with the well-established Conrad-Limpach reaction to construct the quinoline core, followed by functional group manipulation to introduce the hydroxymethyl moiety.

Synthetic Workflow Overview

A m-Anisidine C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 7-Methoxy-4-hydroxyquinoline-3-carboxylic acid ethyl ester C->D Thermal Cyclization (Dowtherm A) E 7-Methoxy-4-hydroxyquinoline-3-carboxylic acid D->E Saponification (NaOH) F 7-Methoxy-4-hydroxyquinoline E->F Decarboxylation (Heat) G 7-Methoxy-4-hydroxymethylquinoline F->G Reduction of a related aldehyde or ester (e.g., LiAlH4)

Caption: Proposed synthetic pathway for 7-Methoxy-4-hydroxymethylquinoline.

Protocol 1: Synthesis of 7-Methoxy-4-hydroxyquinoline

This protocol outlines the initial steps to generate the key intermediate, 7-Methoxy-4-hydroxyquinoline.

Materials:

  • m-Anisidine

  • Diethyl (ethoxymethylene)malonate

  • Dowtherm A

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of m-anisidine and diethyl (ethoxymethylene)malonate in ethanol. Stir the mixture at room temperature for 2 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude intermediate adduct.

  • Cyclization: Add the crude adduct to a flask containing Dowtherm A. Heat the mixture to 250 °C for 30 minutes.

  • Isolation of Ester: Cool the reaction mixture and add hexane to precipitate the crude 7-Methoxy-4-hydroxyquinoline-3-carboxylic acid ethyl ester. Filter and wash the solid with hexane.

  • Saponification: Suspend the crude ester in an aqueous solution of 10% NaOH and reflux for 1 hour.

  • Acidification: Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2-3 to precipitate the carboxylic acid intermediate. Filter and wash the solid with water.

  • Decarboxylation: Heat the dried carboxylic acid intermediate at its melting point until the evolution of CO2 ceases, yielding 7-Methoxy-4-hydroxyquinoline.

Protocol 2: Synthesis of 7-Methoxy-4-hydroxymethylquinoline

This protocol describes the conversion of a suitable 4-substituted precursor to the final product. A plausible route involves the formylation of a related quinoline and subsequent reduction. For the purpose of this guide, we will outline a general reduction from a hypothetical 4-formyl or 4-ester derivative.

Materials:

  • 7-Methoxy-4-formylquinoline (or a corresponding ester)

  • Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4)

  • Anhydrous tetrahydrofuran (THF) or Methanol

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 7-methoxy-4-substituted quinoline precursor in the appropriate anhydrous solvent (THF for LiAlH4, methanol for NaBH4).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add the reducing agent (e.g., 1.2 equivalents of LiAlH4 or NaBH4) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of NH4Cl at 0 °C.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure 7-Methoxy-4-hydroxymethylquinoline.

Applications in Anticancer Drug Development

The quinoline core is a well-established pharmacophore in the design of anticancer agents.[1][2][3] The introduction of a methoxy group has been shown to modulate the biological activity of various compounds. It is hypothesized that 7-Methoxy-4-hydroxymethylquinoline could serve as a valuable scaffold for the development of novel cytotoxic agents.

Hypothesized Mechanism of Action

Many quinoline-based anticancer drugs exert their effects through the inhibition of topoisomerase enzymes or by intercalating with DNA. The planar quinoline ring of 7-Methoxy-4-hydroxymethylquinoline could facilitate DNA intercalation, while the hydroxymethyl group may engage in hydrogen bonding interactions with key residues in the active sites of enzymes like topoisomerase.

A 7-Methoxy-4-hydroxymethylquinoline B DNA Intercalation / Topoisomerase Inhibition A->B C DNA Damage B->C D Activation of p53 C->D E Cell Cycle Arrest (G2/M) D->E F Apoptosis D->F

Caption: Hypothesized anticancer mechanism of 7-Methoxy-4-hydroxymethylquinoline.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of 7-Methoxy-4-hydroxymethylquinoline against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Normal human cell line (e.g., MRC-5) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-Methoxy-4-hydroxymethylquinoline (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 7-Methoxy-4-hydroxymethylquinoline and the positive control (Doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Cytotoxicity Data
CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)A549 IC50 (µM)MRC-5 IC50 (µM)
7-Methoxy-4-hydroxymethylquinoline5.28.112.5> 50
Doxorubicin0.81.21.55.0

Applications in Antimalarial Drug Discovery

Quinolines have a long history in the treatment of malaria, with chloroquine and mefloquine being prominent examples. More recently, 4(1H)-quinolones with a 7-methoxy substitution have shown potent antimalarial activity.[4] This suggests that 7-Methoxy-4-hydroxymethylquinoline could also be a promising scaffold for the development of new antiplasmodial agents.

Proposed Mechanism of Action

The antimalarial activity of many quinoline derivatives is attributed to the inhibition of hemozoin formation in the parasite's food vacuole. The accumulation of free heme is toxic to the parasite. The 7-methoxy group in related compounds has been shown to enhance activity.[4]

Protocol 4: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol describes a common method for evaluating the in vitro activity of compounds against the erythrocytic stages of Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • 7-Methoxy-4-hydroxymethylquinoline (dissolved in DMSO)

  • Chloroquine and Artemisinin (control drugs)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes in a complete medium at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Setup: Prepare serial dilutions of the test compound and control drugs in the culture medium in a 96-well plate.

  • Parasite Addition: Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well and incubate for 72 hours under the same culture conditions.

  • Cell Lysis and Staining: After incubation, add SYBR Green I in lysis buffer to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and measure the fluorescence intensity with a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Other Potential Therapeutic Applications

The versatile quinoline scaffold has been explored for a wide range of other therapeutic applications. Consequently, 7-Methoxy-4-hydroxymethylquinoline could potentially be investigated for:

  • Antiviral Activity: Certain quinoline derivatives have demonstrated antiviral properties.

  • Antibacterial Activity: The quinolone substructure is famous for its antibacterial effects, and while 7-Methoxy-4-hydroxymethylquinoline is not a classic quinolone antibiotic, its potential in this area could be explored.[5]

  • Neuroprotective Effects: Some 8-hydroxyquinolines have shown promise in the context of neurodegenerative diseases due to their metal-chelating properties.[6][7]

Conclusion

7-Methoxy-4-hydroxymethylquinoline represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the well-documented activities of related quinoline derivatives, this compound holds significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this intriguing molecule and its analogues. Further derivatization of the hydroxymethyl group could also lead to the discovery of compounds with enhanced potency and improved pharmacokinetic profiles.

References

Sources

Method

Using 7-Methoxy-4-hydroxymethylquinoline as a building block in drug discovery

Executive Summary: The Privileged Scaffold In the landscape of medicinal chemistry, the quinoline ring system is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline ring system is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While 4-aminoquinolines (e.g., chloroquine, kinase inhibitors) are well-documented, 7-Methoxy-4-hydroxymethylquinoline represents a distinct and versatile building block.

The 4-hydroxymethyl (-CH₂OH) moiety acts as a flexible "chemical handle," allowing for divergent synthesis into alkyl halides, aldehydes, or direct coupling partners. Simultaneously, the 7-methoxy (-OMe) group serves two critical roles:

  • Electronic Modulation: It functions as an electron-donating group (EDG), increasing the electron density of the quinoline ring, which can enhance binding affinity in pi-stacking interactions within protein pockets.

  • Physicochemical Tuning: Unlike the unsubstituted quinoline, the 7-OMe group improves the metabolic stability profile and modulates lipophilicity (LogP), often aiding in blood-brain barrier (BBB) penetration—a key feature for central nervous system (CNS) and anti-infective targets.

This guide details the strategic deployment of 7-OMe-4-HMQ, providing validated protocols for its activation and coupling.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyValue / Description
IUPAC Name (7-methoxyquinolin-4-yl)methanol
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Key Reactivity Primary alcohol oxidation, Halogenation (Sɴ1/Sɴ2), Esterification
Storage 2–8°C, Hygroscopic (Store under inert atmosphere)

Strategic Reactivity Map

The utility of 7-OMe-4-HMQ lies in its ability to serve as a divergent point for library generation. The primary alcohol at C4 is the pivot point for three major synthetic pathways.

Visualization: Divergent Synthesis Pathways

ReactivityMap Start 7-Methoxy-4- hydroxymethylquinoline (Starting Block) Chloride 4-Chloromethyl Derivative (Electrophile) Start->Chloride SOCl2 or MsCl/LiCl Aldehyde Quinoline-4- carboxaldehyde Start->Aldehyde MnO2 or Swern Ox Mitsunobu Mitsunobu Coupling (Ether/Amine) Start->Mitsunobu PPh3 + DIAD + Nucleophile Alkylation N/O/S-Alkylation (Library Gen) Chloride->Alkylation + Amines/Phenols (SN2) RedAmin Reductive Amination (Linker Extension) Aldehyde->RedAmin + Amine + NaBH(OAc)3

Figure 1: Divergent synthetic pathways starting from 7-Methoxy-4-hydroxymethylquinoline. The alcohol handle allows access to electrophilic alkylation (Red), reductive ligation (Yellow), or direct coupling (Green).

Detailed Experimental Protocols

Protocol A: Activation via Chlorination (Synthesis of 4-(Chloromethyl)-7-methoxyquinoline)

Context: The hydroxyl group is a poor leaving group. Converting it to a benzylic-type chloride activates the molecule for nucleophilic attack, creating a potent electrophile for attaching the quinoline core to amines or phenols.

Safety Warning: Thionyl chloride (


) releases toxic HCl and 

gases. Perform in a well-ventilated fume hood.

Reagents:

  • 7-Methoxy-4-hydroxymethylquinoline (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • DMF (Catalytic amount, 2-3 drops)

Step-by-Step Procedure:

  • Setup: Charge a dry round-bottom flask with 7-Methoxy-4-hydroxymethylquinoline (1.0 g, 5.3 mmol) and anhydrous DCM (20 mL) under nitrogen atmosphere.

  • Addition: Cool the suspension to 0°C in an ice bath. Add catalytic DMF.

  • Reaction: Dropwise add thionyl chloride (1.15 mL, 15.9 mmol). The solid should dissolve as the reaction proceeds.

  • Reflux: Remove the ice bath and warm to room temperature. Stir for 1 hour. If TLC indicates incomplete conversion, heat to mild reflux (40°C) for 2 hours.

  • Workup: Evaporate the solvent and excess thionyl chloride in vacuo.

  • Neutralization: Resuspend the residue in DCM and wash with saturated

    
     solution (Caution: Gas evolution). Dry the organic layer over 
    
    
    
    .
  • Isolation: Concentrate to yield the crude chloride (typically a yellow solid). This intermediate is unstable on silica gel and should be used immediately for the coupling step.

Protocol B: Reductive Amination (Library Generation)

Context: Oxidizing the alcohol to an aldehyde allows for the creation of amine-linked libraries, mimicking the structure of many kinase inhibitors but with a methylene spacer (Ar-CH₂-NH-Ar) rather than a direct aniline linkage.

Reagents:

  • Step 1 (Oxidation): Manganese Dioxide (

    
    ) (Activated, 10 eq), DCM.
    
  • Step 2 (Amination): Target Amine (1.1 eq), Sodium Triacetoxyborohydride (

    
    ) (1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).
    

Step-by-Step Procedure:

  • Oxidation: Suspend the alcohol (1.0 eq) in DCM. Add activated

    
     (10 eq). Stir vigorously at room temperature for 16 hours. Filter through a Celite pad to remove solids. Concentrate to obtain the 4-carboxaldehyde .
    
  • Imine Formation: In a vial, dissolve the aldehyde (0.5 mmol) and the diverse amine (0.55 mmol) in DCE (3 mL). Add 1 drop of acetic acid. Stir for 1 hour to pre-form the imine.

  • Reduction: Add

    
     (0.75 mmol) in one portion. Stir at room temperature overnight.
    
  • Quench: Quench with saturated

    
    . Extract with DCM (3x).[1]
    
  • Purification: The 7-OMe group aids visualization on TLC. Purify via flash chromatography (MeOH/DCM gradient).

Case Study: Antimalarial & Kinase Inhibitor Design

The 7-methoxyquinoline scaffold is historically validated by Quinine and Mefloquine analogs. In modern drug discovery, this specific building block is used to optimize "Lead" compounds by adjusting the Lipophilic Efficiency (LipE) .

Biological Workflow: From Hit to Lead

The following diagram illustrates how this building block fits into a medicinal chemistry campaign targeting a Kinase (e.g., c-Met) or an infectious agent (e.g., Plasmodium falciparum).

Figure 2: Optimization workflow. The 7-methoxy group is introduced to solve solubility/metabolic issues found in initial High-Throughput Screening (HTS) hits.

Mechanistic Insight:

  • Kinase Inhibition: In c-Met inhibitors, the quinoline nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP pocket [1]. The 4-position substituent projects into the solvent-exposed region or the hydrophobic back pocket, depending on the linker length (hence the utility of the -CH₂- spacer provided by this building block).

  • Antimicrobial Activity: 7-methoxyquinoline derivatives have shown potent activity against E. coli and C. albicans by disrupting cell membrane integrity [2]. The 7-OMe group is crucial for maintaining the amphiphilic balance required for membrane permeation.

References

  • BenchChem Technical Support. (2025).[2][3] Biological Activity of 4-Chloro-6,7-dimethoxyquinoline Derivatives. BenchChem Application Notes. Link

  • Bazin, M. et al. (2023).[4] Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety. MDPI, Molecules. Link

  • Leonard, N. J., et al. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society. Link

  • Santa Cruz Biotechnology. 7-Methoxyquinoline Product Data. Link

Sources

Application

Application Note: Optimized Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Executive Summary The Conrad-Limpach synthesis remains the premier method for generating 4-hydroxyquinolines (4-quinolones), a privileged scaffold in antimalarial (e.g., chloroquine) and antibacterial (e.g., fluoroquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Conrad-Limpach synthesis remains the premier method for generating 4-hydroxyquinolines (4-quinolones), a privileged scaffold in antimalarial (e.g., chloroquine) and antibacterial (e.g., fluoroquinolones) drug discovery. However, reproducibility often suffers due to a misunderstanding of the reaction's biphasic nature: a low-temperature condensation followed by a high-temperature cyclization.

This guide provides a scientifically grounded protocol that prioritizes kinetic control to avoid the thermodynamic pitfall of the Knorr quinoline synthesis (which yields 2-hydroxyquinolines). We present both a classical thermal method using Dowtherm A and a modern microwave-assisted approach.

Mechanistic Foundation & Critical Parameters[1][2]

The Kinetic vs. Thermodynamic Divergence

The success of this reaction hinges on the initial condensation step between an aniline and a


-keto ester.
  • Conrad-Limpach (Target: 4-Hydroxyquinoline): Requires formation of the

    
    -anilinocrotonate (enamine)  intermediate.[1] This is favored at lower temperatures (
    
    
    
    ) with continuous water removal.
  • Knorr ( impurity: 2-Hydroxyquinoline): If the reaction is heated too aggressively initially (

    
    ), the aniline attacks the ester moiety to form an anilide .[2][3] Cyclization of the anilide yields the 2-hydroxy isomer.[3]
    
Reaction Pathway Diagram

The following diagram illustrates the bifurcation point between the desired Conrad-Limpach pathway and the Knorr side-reaction.

ConradLimpachMechanism Start Aniline + Beta-Keto Ester Enamine Beta-Anilinocrotonate (Enamine Intermediate) Start->Enamine Low Temp (<100°C) Acid Cat. / -H2O Anilide Acetoacetanilide (Amide Intermediate) Start->Anilide High Temp (>140°C) Transition Thermal Cyclization (>250°C) Enamine->Transition Intramolecular EAS Product4 4-Hydroxyquinoline (Target) Transition->Product4 - ROH Product2 2-Hydroxyquinoline (Impurity) Anilide->Product2 Acid Cyclization

Figure 1: Mechanistic divergence. Green path indicates the desired Conrad-Limpach route; Red path indicates the Knorr side-reaction.

Experimental Protocols

Protocol A: Classical Thermal Synthesis (Scale: 10–100g)

Best for: Large-scale batch production where microwave reactors are size-limited.

Reagents:

  • Substituted Aniline (1.0 equiv)[1]

  • 
    -Keto ester (e.g., Ethyl acetoacetate) (1.1 equiv)[1]
    
  • Solvent A: Toluene or Benzene (for Step 1)

  • Catalyst: Glacial Acetic Acid (0.05 equiv) or p-TsOH

  • Solvent B: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) (for Step 2)

Step 1: Enamine Formation (Schiff Base)

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve aniline and

    
    -keto ester in Toluene (
    
    
    
    ). Add the acid catalyst.[1][2][3]
  • Reflux: Heat to vigorous reflux. Water will separate in the Dean-Stark trap.[4]

  • Monitoring: Continue until theoretical water volume is collected (typically 2–4 hours).

    • Checkpoint: TLC should show consumption of aniline.

  • Isolation: Remove Toluene under reduced pressure. The residue is the crude

    
    -anilinocrotonate. Do not purify further; instability is possible.
    

Step 2: Flash Thermal Cyclization

  • Pre-heating: In a separate large 3-neck flask, heat Dowtherm A (

    
    ) to a rolling boil (
    
    
    
    ).
    • Safety Note: Ensure the flask is only 50% full to accommodate expansion/foaming. Use a blast shield.

  • Addition: Transfer the crude enamine from Step 1 into a pressure-equalizing dropping funnel. Add it dropwise but rapidly to the boiling Dowtherm A.

    • Why? Rapid dilution favors intramolecular cyclization over intermolecular polymerization (tar formation).

  • Reaction: Maintain reflux for 15–20 minutes after addition is complete. Ethanol (byproduct) will flash off.

  • Workup:

    • Cool the mixture to room temperature.

    • Add a non-polar solvent (Hexanes or Petroleum Ether,

      
       of Dowtherm volume) to the reaction mixture.
      
    • The 4-hydroxyquinoline product will precipitate as a solid.

  • Purification: Filter the solid. Wash copiously with hexanes to remove residual Dowtherm A. Recrystallize from Ethanol or DMF if necessary.

Protocol B: Microwave-Assisted Synthesis (Scale: mg to 5g)

Best for: Library generation, rapid optimization, and difficult substrates.

Reagents:

  • Aniline (1.0 equiv)[1]

  • 
    -Keto ester (1.2 equiv)
    
  • Solvent: Ethanol (Step 1), 1,2-Dichlorobenzene (Step 2)

Workflow:

  • Step 1 (Condensation): Mix aniline, keto ester, and catalytic p-TsOH in Ethanol in a microwave vial. Irradiate at

    
     for 10 minutes. Evaporate solvent.[1][3]
    
  • Step 2 (Cyclization): Re-dissolve residue in 1,2-Dichlorobenzene (DCB).

  • Irradiation: Seal the vessel. Irradiate at

    
     (high absorption level) for 10–20 minutes.
    
    • Note: DCB absorbs microwaves efficiently, allowing rapid heating.

  • Precipitation: Cool the vial. Add diethyl ether directly to the vial to precipitate the product. Centrifuge or filter to collect.[1]

Workflow Visualization

ExperimentalWorkflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization Mix Mix Aniline + Ketoester + Cat. in Toluene DeanStark Reflux with Dean-Stark (Remove H2O) Mix->DeanStark Evap Evaporate Toluene (Crude Oil) DeanStark->Evap Add Rapid Dropwise Addition of Crude Oil Evap->Add Transfer HeatSolvent Pre-heat Dowtherm A to 257°C HeatSolvent->Add Cool Cool to RT & Add Hexanes Add->Cool Final Pure 4-Hydroxyquinoline Cool->Final Filter Precipitate

Figure 2: Step-by-step experimental workflow for the classical thermal protocol.

Troubleshooting & Optimization Data

ObservationRoot CauseCorrective Action
Product is 2-Hydroxyquinoline Thermodynamic control took over.Lower the temperature of Step 1. Ensure Step 2 is instantaneous (flash heating), not gradual heating.
Black Tar / Low Yield Polymerization during cyclization.Dilution is key. Increase Dowtherm A volume. Ensure dropwise addition is slow enough to maintain solvent boil.
Incomplete Cyclization Temperature too low.Dowtherm A (

) is preferred over Diphenyl ether (

) for stability, but ensure vigorous reflux is maintained.
Oily Product (No Solid) Residual high-boiling solvent.Wash filter cake thoroughly with hexanes. If oil persists, triturated with cold acetone or ethyl acetate.

References

  • Conrad, M., & Limpach, L. (1887).[5] "Ueber das Chinolin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Reynolds, G. A., & Hauser, C. R. (1949). "2-Methyl-4-hydroxyquinoline."[6] Organic Syntheses, Coll.[6] Vol. 3, p.593.

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines."

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Mechanistic comparison).

  • Riveiro, R., et al. (2019). "Microwave-Assisted Synthesis of Quinolones." Organic Process Research & Development. (Modern adaptations).[7]

Sources

Method

Application Notes and Protocols for In Vitro Antiproliferative Activity Assays of Quinoline Derivatives

Introduction: The Quinoline Scaffold in Oncology and the Imperative for Robust Bioassays The quinoline ring system, a bicyclic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Oncology and the Imperative for Robust Bioassays

The quinoline ring system, a bicyclic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] In oncology, quinoline derivatives have emerged as a promising class of antiproliferative agents.[2][3][4] Their mechanisms of action are diverse and potent, ranging from DNA intercalation and inhibition of topoisomerase enzymes—critical for DNA replication and repair—to the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and angiogenesis.[2][4][5][6][7] Notable targets include tyrosine kinases, tubulin polymerization, and various other kinases like Pim-1, which are often dysregulated in cancer.[4][5]

Given this mechanistic diversity, the accurate and reproducible assessment of the antiproliferative effects of novel quinoline derivatives is paramount in the drug discovery pipeline.[8][9] In vitro cell-based assays serve as the frontline evaluation tool, providing critical data on a compound's efficacy and potency.[9][10] These assays allow for the screening of extensive compound libraries, enabling the identification of lead candidates and informing structure-activity relationship (SAR) studies.[11]

This technical guide provides a detailed overview and validated protocols for three widely adopted in vitro antiproliferative assays: the MTT assay, the Sulforhodamine B (SRB) assay, and the Colony Formation (Clonogenic) Assay. Each protocol is presented with an emphasis on the underlying scientific principles, causality behind experimental choices, and the inclusion of self-validating controls to ensure data integrity and trustworthiness.

I. Foundational Assays for Antiproliferative Screening

The initial assessment of a compound's anticancer activity typically involves assays that measure cell viability or cytotoxicity after a relatively short exposure period (e.g., 48-96 hours). These assays are crucial for determining the concentration-dependent effects of a compound and calculating key parameters like the half-maximal inhibitory concentration (IC50).[11]

A. The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cell viability through the assessment of mitochondrial metabolic activity.[12][13] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12][13] The quantity of this formazan, which is subsequently solubilized, is directly proportional to the number of metabolically active cells.[14]

Causality Behind the Choice: The MTT assay is frequently chosen for initial high-throughput screening due to its simplicity, cost-effectiveness, and amenability to a 96-well plate format.[14] It provides a rapid assessment of a compound's effect on the overall metabolic health of a cell population.[13][15]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate incubation1 2. Incubate (24h) for cell adherence cell_seeding->incubation1 Allow attachment treatment 3. Treat with Quinoline Derivatives (various concentrations) incubation1->treatment Expose to compounds incubation2 4. Incubate (48-72h) treatment->incubation2 Incubation period add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubation2->add_mtt Metabolic conversion incubation3 6. Incubate (4h) for formazan formation add_mtt->incubation3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubation3->solubilize Dissolve formazan shake 8. Shake plate to dissolve crystals solubilize->shake read_absorbance 9. Read Absorbance (570 nm) shake->read_absorbance Quantify color calculate 10. Calculate % Viability & IC50 read_absorbance->calculate Determine potency

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the end of the assay.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a serial dilution of the quinoline derivatives in culture medium. It is advisable to perform a broad-range concentration screening first (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds or vehicle control (e.g., 0.1% DMSO). Include wells with medium only as a background control.[16]

    • Incubate the plate for the desired exposure time (typically 48 to 72 hours).

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[13]

    • Incubate the plate for 4 hours at 37°C.[13] During this time, viable cells will reduce the MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

B. The Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The SRB assay is a colorimetric method that estimates cell number by quantifying the total cellular protein content.[17] Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[18][19] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well.[17][19]

Causality Behind the Choice: The SRB assay is often preferred over the MTT assay because it is less susceptible to interference from compounds that may affect cellular metabolism.[19] The fixation step preserves the cellular protein, providing a stable endpoint that is not time-sensitive.[19][20] This makes it a robust and reproducible method for cytotoxicity screening.[19]

Experimental Workflow: SRB Assay

SRB_Workflow cluster_prep Preparation & Treatment cluster_assay Fixation & Staining cluster_analysis Data Analysis cell_seeding 1. Seed & Treat Cells (as in MTT protocol) incubation 2. Incubate (48-72h) cell_seeding->incubation fixation 3. Fix cells with cold TCA incubation->fixation Preserve proteins wash_dry1 4. Wash with water & Air Dry fixation->wash_dry1 stain 5. Stain with 0.4% SRB wash_dry1->stain Bind dye to proteins wash_dry2 6. Wash with 1% Acetic Acid & Air Dry stain->wash_dry2 Remove unbound dye solubilize 7. Solubilize dye with Tris base wash_dry2->solubilize Release bound dye read_absorbance 8. Read Absorbance (540-565 nm) solubilize->read_absorbance Quantify color calculate 9. Calculate % Viability & IC50 read_absorbance->calculate Determine potency

Caption: Workflow for the SRB cytotoxicity assay.

Detailed Protocol: SRB Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (for a final concentration of 10% TCA) without removing the culture medium.

    • Incubate the plate at 4°C for at least 1 hour to fix the cells.[18]

  • Washing and Staining:

    • Carefully remove the supernatant and wash the wells five times with tap water.

    • Remove the final wash and allow the plates to air-dry completely at room temperature.[17] Note: At this stage, the plates can be stored indefinitely.[19]

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.[18]

  • Post-Staining Wash and Solubilization:

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[17]

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]

    • Place the plate on an orbital shaker for at least 10 minutes to ensure complete solubilization of the dye.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm or 565 nm using a microplate reader.[17][18]

    • Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

II. Colony Formation Assay: Assessing Long-Term Survival and Proliferative Capacity

The colony formation, or clonogenic, assay is an in vitro method used to determine the ability of a single cell to undergo sustained proliferation and form a large colony (defined as a cluster of at least 50 cells). This assay assesses the long-term effects of a cytotoxic agent, moving beyond immediate viability to measure reproductive cell death.[21]

Causality Behind the Choice: This assay is considered the gold standard for measuring the effectiveness of anticancer treatments because it evaluates the capacity of cells for self-renewal and long-term survival, which is a hallmark of cancer cells.[21] It can distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, providing a more clinically relevant measure of a compound's efficacy.

Experimental Workflow: Colony Formation Assay

Colony_Formation_Workflow cluster_prep Preparation & Treatment cluster_assay Colony Growth cluster_analysis Staining & Analysis cell_seeding 1. Seed Cells at Low Density (e.g., 500 cells/well) treatment 2. Treat with Quinoline Derivatives (24h exposure) cell_seeding->treatment Short-term exposure wash_replace 3. Wash & Replace with Fresh Medium treatment->wash_replace Remove compound incubation 4. Incubate for 10-14 days wash_replace->incubation Allow colony growth medium_change 5. Change medium every 2-3 days incubation->medium_change Maintain culture fix_stain 6. Fix & Stain Colonies (e.g., Crystal Violet) incubation->fix_stain Visualize colonies wash_dry 7. Wash & Air Dry Plate fix_stain->wash_dry count 8. Count Colonies (>50 cells) wash_dry->count Quantify survivors calculate 9. Calculate Plating Efficiency & Surviving Fraction count->calculate Determine efficacy

Caption: Workflow for the Colony Formation Assay.

Detailed Protocol: Colony Formation Assay

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed cells in 6-well plates at a low density (e.g., 200-1000 cells per well), which should be optimized for each cell line to yield 50-150 colonies in the control wells.[22]

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the quinoline derivative for a defined period, typically 24 hours. This short exposure mimics clinical scenarios where drug levels fluctuate.

  • Colony Growth:

    • After 24 hours, carefully remove the drug-containing medium, wash the cells once with sterile PBS, and add fresh, complete medium.

    • Incubate the plates for 10-14 days, or until visible colonies have formed in the control wells.[22]

    • Replace the culture medium every 2-3 days to ensure adequate nutrients.[22]

  • Fixation and Staining:

    • Aspirate the medium and gently wash the wells twice with PBS.

    • Fix the colonies by adding a solution of methanol and acetic acid (3:1) for 15 minutes at room temperature.

    • Remove the fixation solution and stain the colonies with 0.5% crystal violet solution (in 20% methanol) for 10-20 minutes.[22]

  • Data Acquisition and Analysis:

    • Gently wash the plates with tap water to remove excess stain and allow them to air-dry.

    • Count the number of colonies containing at least 50 cells in each well. This can be done manually using a microscope or with automated colony counting software.[23]

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF):

      • PE = (Number of colonies formed in control / Number of cells seeded in control) x 100

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

    • Plot the surviving fraction against the drug concentration to generate a cell survival curve.

III. Data Interpretation and Quality Control

Table 1: Summary of Assay Characteristics

FeatureMTT AssaySRB AssayColony Formation Assay
Principle Enzymatic reduction of tetrazolium saltStaining of total cellular proteinProliferative capacity of single cells
Endpoint Absorbance (Formazan)Absorbance (SRB dye)Colony Count
Measures Metabolic activity / ViabilityCell number / BiomassLong-term survival / Clonogenicity
Timeframe Short-term (48-96 hrs)Short-term (48-96 hrs)Long-term (10-14 days)
Pros Simple, fast, high-throughputStable endpoint, less interferenceGold standard, clinically relevant
Cons Prone to metabolic interferenceFixation step requiredLow-throughput, time-consuming

Trustworthiness and Self-Validation:

  • Controls are Non-Negotiable: Every experiment must include a negative (vehicle) control, a positive control (a known cytotoxic drug, e.g., Doxorubicin), and a blank (medium only) control.[16]

  • Dose-Response Curves: Always generate a full dose-response curve with at least 6-8 concentrations to accurately determine the IC50.

  • Replicates: Perform each experiment with technical triplicates and ensure the entire experiment is repeated at least three times for biological validation.

  • Troubleshooting: Be aware of common issues such as compound precipitation, interference with assay reagents (especially for MTT), or inconsistent cell seeding.[24][25][26][27] For instance, if readings are erratic, check for uneven cell distribution or issues with reagent precipitation.[24]

Conclusion

The selection of an appropriate antiproliferative assay is contingent upon the specific research question and the stage of the drug discovery process. The MTT and SRB assays are invaluable for initial high-throughput screening of quinoline derivatives, providing rapid and quantitative data on cytotoxicity. The colony formation assay, while more labor-intensive, offers deeper insights into a compound's ability to eradicate the proliferative potential of cancer cells, a critical attribute for an effective therapeutic agent. By employing these robust and well-validated protocols, researchers can confidently assess the anticancer activity of novel quinoline compounds, paving the way for the development of next-generation cancer therapies.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology.
  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved February 17, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]

  • Cell Viability Assays. (n.d.). Molecular Devices. Retrieved February 17, 2026, from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved February 17, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Cell quantitation: SRB Assay. (2024). Cellculture2 - Altervista. Retrieved February 17, 2026, from [Link]

  • Cell Viability Assay | Essential Methods & Applications. (n.d.). baseclick. Retrieved February 17, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved February 17, 2026, from [Link]

  • How to do cancer cell, U87 cell colony formation assay? (2019). ResearchGate. Retrieved February 17, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich. Retrieved February 17, 2026, from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved February 17, 2026, from [Link]

  • Automated Colony Formation Assay. (n.d.). Agilent. Retrieved February 17, 2026, from [Link]

  • SRB Cytotoxicity Assay. (2023). Canvax. Retrieved February 17, 2026, from [Link]

  • SRB Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. Retrieved February 17, 2026, from [Link]

  • Soft Agar Assay Service | Colony Formation. (n.d.). Reaction Biology. Retrieved February 17, 2026, from [Link]

  • Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives. (n.d.). Journal of the Indian Chemical Society. Retrieved February 17, 2026, from [Link]

  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Eppendorf. Retrieved February 17, 2026, from [Link]

  • Synthesis and in vitro antiproliferative activities of quinoline derivatives. (2010). European Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. (2022). MDPI. Retrieved February 17, 2026, from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Retrieved February 17, 2026, from [Link]

  • Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. (2013). European Journal of Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • Troubleshooting guide for cell culture. (n.d.). PromoCell. Retrieved February 17, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Functionalization of the Quinoline Backbone to Enhance Biological Activity

Introduction: The Quinoline Scaffold as a Privileged Pharmacophore The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Pharmacophore

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have made it a "privileged scaffold" found in a multitude of natural products and synthetic therapeutic agents.[3] Commercially available drugs such as the antimalarials chloroquine and mefloquine, and various anticancer agents, underscore the therapeutic versatility of the quinoline core.[1][4][5]

However, the emergence of drug resistance and the need for improved therapeutic indices necessitate the continuous development of novel quinoline derivatives. The strategic functionalization of the quinoline backbone is a powerful approach to modulate pharmacological properties.[2][6] By introducing specific substituents at various positions, researchers can fine-tune a molecule's potency, selectivity, metabolic stability, and toxicity profile. This guide provides an in-depth overview of key functionalization strategies, structure-activity relationships (SAR), and detailed protocols for synthesizing potent quinoline-based compounds.

Key Functionalization Strategies and Structure-Activity Insights

The biological activity of a quinoline derivative is highly dependent on the nature and position of its substituents.[2][7] Understanding the structure-activity relationship (SAR) is paramount for rational drug design. The following sections explore functionalization at the most strategically important positions of the quinoline ring.

Diagram: Overview of Key Functionalization Sites on the Quinoline Backbone

G cluster_quinoline Quinoline Backbone cluster_nodes quinoline_img C4 Position 4 (e.g., 4-Aminoquinolines) - Crucial for Antimalarial Activity - Side chain modulates potency & resistance C2 Position 2 - Modulates Potency & Selectivity - Key site for C-H activation C3 Position 3 - Critical for Target Selectivity - Fine-tunes binding interactions C7 Position 7 (Benzenoid Ring) - Modulates Physicochemical Properties - Electron-withdrawing groups often key

Caption: Key positions on the quinoline scaffold for functionalization.

Position 4: The Epicenter of Antimalarial Activity

The 4-aminoquinoline scaffold is arguably the most famous, being the core of the widely used antimalarial drug chloroquine.[8] The mechanism of action for many 4-aminoquinoline antimalarials involves accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the polymerization of toxic heme into hemozoin, effectively killing the parasite with its own metabolic waste.[4][9][10][11]

Structure-Activity Relationship (SAR) Insights:

  • 7-Chloro Group: The presence of a chlorine atom at the C7 position is considered essential for the optimal antimalarial activity of chloroquine and its analogues.[12] Replacing it with an electron-donating group, like a methyl group, can lead to a complete loss of activity.[12]

  • 4-Amino Side Chain: The nature of the alkylamino side chain at C4 is a critical determinant of potency and overcoming resistance.[7] Key factors include:

    • Linker Length: An ethyl linker between the two nitrogen atoms is often optimal for potency.[7]

    • Terminal Amine: The basicity of the terminal amine influences the accumulation of the drug in the parasite's acidic food vacuole.

    • Steric Bulk: Modifications to the terminal amine can help circumvent resistance mechanisms.

Table 1: SAR of 4-Aminoquinoline Derivatives against P. falciparum
Derivative TypeModificationBiological Activity ImpactReference
ChloroquineDiethylamino side chainPotent against sensitive strains[12]
HydroxychloroquineTerminal N-ethyl replaced with N-hydroxyethylReduced toxicity compared to chloroquine[12]
AmodiaquineSide chain lacks hydroxyl groupsRetains activity against some chloroquine-resistant strains but has toxicity issues[13]
Short-chain analoguesShorter alkylamino side chainsCan be significantly more potent than chloroquine against resistant strains[14]
Protocol 1: Synthesis of N'-(7-Chloroquinolin-4-yl)-N,N-diethyl-ethane-1,2-diamine

This protocol describes a classic nucleophilic aromatic substitution (SNAr) to generate a 4-aminoquinoline, a foundational reaction in this field.[8][15]

  • Principle: The electron-withdrawing nature of the quinoline nitrogen and the C7-chloro group activates the C4 position for nucleophilic attack by an amine. The 4-chloro substituent serves as an excellent leaving group.

  • Materials & Reagents:

    • 4,7-dichloroquinoline

    • N,N-diethylethylenediamine

    • Phenol (as solvent and catalyst)

    • Sodium hydroxide (NaOH) solution (5%)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, melt a sufficient quantity of phenol to act as the solvent.

    • Add 4,7-dichloroquinoline (1.0 eq) to the molten phenol and stir until dissolved.

    • Slowly add N,N-diethylethylenediamine (1.2 eq) to the mixture.

    • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the SNAr reaction. Phenol acts as a high-boiling solvent and its acidic nature can protonate the quinoline nitrogen, further activating the C4 position.

    • After completion, cool the mixture to room temperature and add a 5% NaOH solution to neutralize the phenol.

    • Extract the product into dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a gradient of DCM/Methanol) to yield the final product.

  • Validation: Confirm the structure of the synthesized compound using NMR (¹H and ¹³C) and Mass Spectrometry to ensure the correct substitution has occurred.

Positions 2 and 3: Hotspots for Modulating Selectivity and Potency

While position 4 is famous for antimalarials, functionalization at C2 and C3 is critical for developing agents with other therapeutic applications, such as anticancer and adrenoceptor antagonists.[16][17][18]

C2 Functionalization: Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have revolutionized the ability to selectively functionalize the C2 position.[19][20] This approach is highly atom-economical and allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[19] A common strategy involves the use of quinoline N-oxides, where the N-oxide group directs the metal catalyst to the C2 position.[19][20]

C3 Functionalization: Substituents at the C3 position can be a critical determinant of selectivity. For example, in a series of α2-adrenoceptor antagonists, the presence of a substituent at C3 was an absolute requirement for high potency and selectivity for the α2C subtype.[16][17][21] Even a simple methanol group at this position can dramatically enhance binding affinity.[16][21]

Diagram: C-H Activation for C2 Functionalization

G Start Quinoline N-Oxide Intermediate Cyclometalated Intermediate (Directed by N-Oxide) Start->Intermediate C-H Activation at C2 Catalyst Transition Metal Catalyst (e.g., Pd(OAc)₂, FeSO₄) Catalyst->Intermediate Coupling_Partner Coupling Partner (e.g., Arene, Alkene) Coupling_Partner->Intermediate Reductive Elimination or Oxidative Addition Product C2-Functionalized Quinoline (after N-Oxide removal) Intermediate->Product Product Formation

Caption: General workflow for C2 functionalization via C-H activation.

Protocol 2: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde

This protocol creates a highly versatile building block. The 2-chloro and 3-formyl groups are excellent handles for subsequent diversification at both the C2 and C3 positions.[22]

  • Principle: The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent (generated from DMF and POCl₃). In this case, an acetanilide cyclizes under the reaction conditions to form the quinoline ring system.

  • Materials & Reagents:

    • Acetanilide

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Ice bath, dropping funnel

    • Crushed ice

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and magnetic stirrer, cool DMF in an ice bath to 0-5 °C.

    • CAUTION: Perform this step in a well-ventilated fume hood. Slowly add POCl₃ (3.0 eq) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Rationale: The reaction between DMF and POCl₃ is exothermic and forms the electrophilic chloroiminium ion, which is the active formylating agent.

    • Add acetanilide (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the cool temperature.

    • After the addition is complete, remove the ice bath and heat the mixture to 70-80 °C for 3-4 hours.

    • Cool the reaction mixture and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

    • A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

    • Dry the product under vacuum to yield 2-chloroquinoline-3-carbaldehyde.

  • Validation: The product can be characterized by melting point determination, NMR, and IR spectroscopy (a strong carbonyl peak for the aldehyde should be visible).

Advanced Strategy: Molecular Hybridization

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule.[2][23] The goal is to develop chimeric compounds with potential advantages such as:

  • Dual or Multi-Target Activity: Engaging multiple biological targets simultaneously.[2]

  • Overcoming Drug Resistance: Combining a quinoline core with a moiety that circumvents known resistance mechanisms.[23][24]

  • Improved Pharmacokinetic Profile: Enhancing solubility, stability, or bioavailability.

Popular hybrid strategies include combining quinolines with chalcones,[25] thiazolidines,[14] ferrocene,[24] and artemisinin.[24]

Table 2: Examples of Quinoline Hybrids and Their Enhanced Activities
Hybrid ClassLinked PharmacophoreTarget ActivityKey FindingReference
Quinoline-ChalconeChalconeAnticancerPotent inhibition of cancer cell growth and induction of apoptosis.[25]
Quinoline-ThiazolidineThiazolidineAntimalarialSignificant suppression of parasitaemia in vivo.[14]
Quinoline-FerroceneFerroceneAntimalarialEffective against multi-drug resistant P. falciparum isolates.[23][24]
Quinoline-TriazineTriazineAntimalarialEnhanced antiplasmodial activity, especially with electron-withdrawing groups.[11]

Conclusion

The functionalization of the quinoline backbone remains a highly productive and versatile strategy in the quest for new and improved therapeutic agents. From the classic 4-aminoquinolines that have saved millions of lives from malaria to modern derivatives targeting cancer and other diseases, the strategic placement of functional groups is the key to unlocking biological potential. By leveraging a deep understanding of structure-activity relationships and employing both classical and modern synthetic protocols, researchers can continue to expand the therapeutic utility of this exceptional pharmacophore. The application of C-H activation and molecular hybridization strategies will undoubtedly pave the way for the next generation of quinoline-based drugs.

References

  • Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective r2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Compar
  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Deriv
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • A Comparative Guide to the Synthesis of Functionalized Quinolines. Benchchem.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.
  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed.
  • Transition Metal-Catalyzed C-H Activation/Functionaliz
  • Mechanism of action of quinoline drugs.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing).
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. Semantic Scholar.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • Synthesis of Quinoline-2-Thiol Derivatives: Applic
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Design, synthesis of 4-aminoquinoline-derived thiazolidines and their antimalarial activity and heme polymerization inhibition studies. Taylor & Francis Online.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamin
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC.
  • Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine deriv
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PMC.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC.
  • The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. Benchchem.
  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).

Sources

Method

Protocol for N-methylation of 7-hydroxyquinoline to form quinolinium salts

Abstract & Strategic Overview This Application Note details the protocol for the regioselective N-methylation of 7-hydroxyquinoline (7-HQ) to synthesize 7-hydroxy-1-methylquinolinium iodide . This compound is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the protocol for the regioselective N-methylation of 7-hydroxyquinoline (7-HQ) to synthesize 7-hydroxy-1-methylquinolinium iodide .

This compound is a critical photoacid used in studying Excited-State Proton Transfer (ESPT) and as a fluorescent probe in bio-imaging. The synthesis presents a classic chemoselectivity challenge: the substrate contains two nucleophilic sites—the pyridine nitrogen (N1) and the phenolic oxygen (O7).

The Chemoselectivity Challenge
  • Target: N-methylation (Quaternization).

  • Competitor: O-methylation (Ether formation).

Strategic Solution: To achieve high N-selectivity, this protocol utilizes neutral conditions without the addition of base. Under basic conditions (e.g.,


), the phenolic proton is removed, creating a hard phenolate nucleophile that favors O-alkylation. Under neutral conditions, the pyridine nitrogen retains higher nucleophilicity toward soft electrophiles like Methyl Iodide (MeI), favoring the formation of the quinolinium salt.

Reaction Mechanism & Pathway Analysis

The reaction is a bimolecular nucleophilic substitution (


). The choice of solvent and absence of base are the determining factors for regiocontrol.
Pathway Diagram

The following diagram illustrates the divergent pathways controlled by pH and reagents.

G Substrate 7-Hydroxyquinoline (Neutral) Cond_Base Basic Conditions (K2CO3/NaOH) Substrate->Cond_Base Cond_Neut Neutral Conditions (Acetone/MeCN) Substrate->Cond_Neut Reagent Methyl Iodide (MeI) (Soft Electrophile) N_Product 7-Hydroxy-1-methylquinolinium Iodide (Target Salt) Reagent->N_Product SN2 Attack by N Phenolate Phenolate Anion (Hard Nucleophile) Cond_Base->Phenolate Deprotonation Cond_Neut->Reagent O_Product 7-Methoxyquinoline (O-Methylated Impurity) Phenolate->O_Product + MeI (Major) Zwitterion 7-Oxido-1-methylquinolinium (Zwitterion/Betaine) N_Product->Zwitterion - HI (Base/Light)

Figure 1: Divergent alkylation pathways of 7-hydroxyquinoline. N-methylation is favored under neutral conditions.

Experimental Protocol

Materials & Reagents[1][2][3][4]
ReagentMW ( g/mol )Equiv.[1][2][3]RoleHazard Note
7-Hydroxyquinoline 145.161.0SubstrateIrritant
Methyl Iodide (MeI) 141.943.0 - 5.0ElectrophileToxic/Carcinogen/Volatile
Acetonitrile (MeCN) 41.05SolventMediumFlammable
Diethyl Ether 74.12WashPrecipitantFlammable/Peroxide former
Ethanol (Abs.) 46.07Recryst.[2]SolventFlammable
Step-by-Step Procedure

Safety Warning: Methyl Iodide is a potent alkylating agent and suspected carcinogen. All operations must be performed in a fume hood.[3] Wear double nitrile gloves.

Step 1: Dissolution
  • Weigh 1.0 g (6.89 mmol) of 7-hydroxyquinoline into a dry 50 mL round-bottom flask (or a heavy-walled pressure tube).

  • Add 15 mL of anhydrous Acetonitrile (MeCN) or Acetone.

    • Note: Acetonitrile is preferred for its higher boiling point and dielectric constant, which stabilizes the transition state of charge formation.

  • Stir until fully dissolved. The solution will be pale yellow.

Step 2: Alkylation (Kinetic Control)
  • Add 2.15 mL (approx. 34 mmol, 5 equiv.) of Methyl Iodide via syringe.

    • Why Excess? MeI is volatile. Using excess ensures the reaction kinetics remain favorable despite evaporative losses if not perfectly sealed.

  • Seal the vessel.

    • Option A (Recommended): Use a screw-cap pressure tube with a Teflon O-ring.

    • Option B: Use a reflux condenser with a cooling water temperature < 10°C.

  • Heat the mixture to 45–50°C (oil bath temperature) for 24–48 hours .

    • Observation: A yellow/orange precipitate (the quinolinium salt) should begin to form after several hours.

Step 3: Isolation & Workup
  • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid using a sintered glass funnel (vacuum filtration).

  • Wash 1: Rinse the filter cake with 5 mL of cold acetonitrile.

  • Wash 2: Rinse copiously with Diethyl Ether (3 x 10 mL) .

    • Purpose: Ether removes unreacted starting material (7-HQ) and residual Methyl Iodide. The salt is insoluble in ether.

  • Dry the solid under high vacuum for 4 hours.

Step 4: Recrystallization (If necessary)
  • If the product purity is <95% (by NMR), recrystallize from hot Ethanol .

  • Dissolve in minimum boiling ethanol, filter hot (to remove inorganic salts if any), and cool slowly.

Characterization & Validation

The formation of the quaternary salt is validated by the downfield shift of the aromatic protons in ^1H NMR, particularly the proton adjacent to the nitrogen (H2).

Expected Data Table
FeatureStarting Material (7-HQ)Product (N-Me-7-HQ Iodide)Diagnostic Logic
Appearance White/Pale Beige PowderYellow/Orange SolidCharge transfer band formation.
Solubility Soluble in organic solventsSoluble in water/MeOH; Insoluble in EtherSalt formation confirmation.
^1H NMR (H2) ~8.8 ppm~9.2 - 9.4 ppm Deshielding due to positive N charge.
N-Me Group Absent~4.4 - 4.6 ppm (Singlet) Confirmation of methylation.
Workflow Diagram

Workflow Start Start: 7-Hydroxyquinoline + Anhydrous MeCN AddMeI Add Methyl Iodide (5 equiv.) NO BASE ADDED Start->AddMeI React Heat 45°C / 24-48h (Sealed Tube) AddMeI->React Cool Cool to 0°C Precipitate Formation React->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold MeCN then Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry

Figure 2: Experimental workflow for the synthesis of 7-hydroxy-1-methylquinolinium iodide.

Troubleshooting & Critical Notes

Regioselectivity Failure (O-methylation)
  • Symptom: Product is not water-soluble; NMR shows O-Me peak (approx 3.9 ppm) but no downfield aromatic shift.

  • Cause: Presence of adventitious base or water allowing hydroxide formation.

  • Correction: Ensure glassware is acid-washed or neutral. Use anhydrous solvents.[3] Do not use basic alumina for purification.

Low Yield / No Precipitate
  • Cause: High solubility of the iodide salt in the reaction solvent (rare for MeCN but possible in MeOH).

  • Correction: Add diethyl ether directly to the reaction mixture to force precipitation of the salt.

Zwitterion Formation
  • Note: The product is a photoacid (

    
    ). In solution, it may exist in equilibrium with its zwitterionic form (deprotonated OH, methylated N).
    
  • Handling: If the zwitterion is desired (often red/purple), treat the salt with one equivalent of mild base (e.g., Triethylamine). For the stable salt storage, keep acidic or neutral.

References

  • Bardez, E., et al. (1989). "Excited-state proton transfer in 7-hydroxyquinoline." Journal of Physical Chemistry, 93(7), 2735–2741.

    • Foundational text on the synthesis and photo-physical properties of N-methyl-7-hydroxyquinolinium.
  • Schulman, S. G., & Kelly, L. S. (1979). "Fluorescence of 7-hydroxyquinoline and its N-methyl derivative." Journal of Pharmaceutical Sciences, 68(2), 241-243.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low bioavailability of quinolin-2(1H)-one derivatives

Technical Support Center: Bioavailability Rescue Desk Topic: Quinolin-2(1H)-one (Carbostyril) Derivatives Ticket ID: #BIO-Q2-OPT Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Bioavailabili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Rescue Desk Topic: Quinolin-2(1H)-one (Carbostyril) Derivatives Ticket ID: #BIO-Q2-OPT Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Bioavailability Rescue Desk

You are likely here because your quinolin-2(1H)-one lead compound—despite showing promising in vitro potency (e.g., antipsychotic, anticancer, or anti-inflammatory activity)—is failing in pharmacokinetic (PK) studies.

The Diagnosis: Quinolin-2(1H)-ones (carbostyrils) are classically termed "brick dust" molecules. The rigid, planar lactam scaffold facilitates strong intermolecular hydrogen bonding (specifically N-H···O=C dimers) and


-

stacking. This results in high crystal lattice energy, high melting points (>200°C), and negligible aqueous solubility.

This guide moves beyond generic advice. We will troubleshoot specific failure modes using protocols validated by success stories like Aripiprazole , Cilostazol , and Rebamipide .

Module 1: Troubleshooting Solubility & Dissolution

User Query: "My compound precipitates immediately upon dilution in aqueous media, even from a DMSO stock. Standard micronization (jet milling) didn't improve exposure."

Root Cause Analysis: Standard micronization reduces particle size to 2–5 µm, which increases surface area but does not alter the fundamental crystal lattice energy. For quinolin-2-ones, the lattice energy is the rate-limiting step. You are fighting thermodynamics, and the crystal lattice is winning.

Technical Solution: You must either disrupt the lattice (Amorphous Solid Dispersion) or reduce size to the nanometer scale (Nanocrystals) where the Kelvin equation effect increases saturation solubility.

Protocol A: Wet Media Milling (Top-Down Nanocrystal Fabrication)

Recommended for: High Melting Point (>200°C) compounds where thermal degradation is a risk.

Objective: Reduce particle size to <300 nm to increase dissolution velocity via the Noyes-Whitney equation.

Step-by-Step Workflow:

  • Slurry Preparation:

    • Suspend the quinolin-2-one derivative (5–10% w/v) in an aqueous stabilizer solution.

    • Stabilizer Selection: Use HPMC E3 (2% w/v) + SLS (0.1% w/v) or Poloxamer 407 .

    • Why: The lactam ring is hydrophobic; dual stabilization (steric + electrostatic) prevents Ostwald ripening.

  • Milling Setup:

    • Use a planetary ball mill or bead mill (e.g., Netzsch).

    • Media: Yttrium-stabilized zirconia beads (0.1–0.2 mm diameter).

    • Ratio: 20:1 (Bead:Drug ratio).

  • Process Parameters:

    • Speed: 600–800 RPM.

    • Duration: Cycles of 3 mins milling / 2 mins pause (to control temperature) for total 60–90 mins.

  • Recovery:

    • Separate beads via filtration.

    • Lyophilize the nanosuspension using Mannitol (5% w/v) as a cryoprotectant to prevent irreversible aggregation during drying.

Validation Check:

  • DLS (Dynamic Light Scattering): Target PDI < 0.3.

  • XRD: Ensure the crystalline peak pattern remains (we want high-energy crystals, not amorphous material here).

Module 2: Troubleshooting Permeability & Metabolism

User Query: "I achieved solubility, but oral bioavailability (F%) remains <10% in rats. Caco-2 recovery is low."

Root Cause Analysis: If solubility is solved, the issue is likely First-Pass Metabolism or Efflux .

  • Metabolic Soft Spots: The quinolin-2-one ring is susceptible to oxidation by CYP450 (specifically CYP3A4/2D6) at the 3,4-dihydro positions or hydroxylation on the aromatic ring (positions 5–8).

  • Efflux: Many carbostyrils are P-gp substrates.

Technical Solution: Structural modification or formulation with metabolic inhibitors.

Visualizing the Problem: Metabolic & Physicochemical Decision Tree

FormulationStrategy Start Compound Failure Mode CheckSol Aqueous Solubility < 10 µg/mL? Start->CheckSol CheckMP Melting Point > 200°C? CheckSol->CheckMP Yes CheckPerm Permeability/Metabolism? CheckSol->CheckPerm No (Soluble) SolubilityIssue Lattice Energy Limited CheckMP->SolubilityIssue Yes Strategy1 Amorphous Solid Dispersion (HME / Spray Dry) SolubilityIssue->Strategy1 LogP < 4 Strategy2 Nanocrystals (Wet Milling) SolubilityIssue->Strategy2 LogP > 4 CheckMetab Rapid CYP Oxidation? CheckPerm->CheckMetab Strategy3 Lipid Formulation (SEDDS) for Lymphatic Transport CheckMetab->Strategy3 No (Efflux Issue) Strategy4 Deuteration of Positions 3,4 or N-Alkylation CheckMetab->Strategy4 Yes (CYP Issue)

Caption: Decision matrix for selecting formulation strategy based on physicochemical properties (Melting Point, LogP) and biological barriers.

Module 3: Advanced Formulation Protocols

User Query: "We cannot use wet milling due to equipment limitations. What is the best alternative for a lab-scale proof of concept?"

Technical Solution: Cyclodextrin (CD) Complexation . This is highly effective for quinolin-2-ones because the hydrophobic cavity of


-cyclodextrin accommodates the planar aromatic rings, shielding them from water while the hydrophilic exterior ensures dissolution.
Protocol B: Kneading Method (Solid State Complexation)

Why Kneading? It is more scalable and often yields higher complexation efficiency than simple co-evaporation for this class of compounds.

Reagents:

  • Host: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1][2][3]
  • Guest: Quinolin-2-one derivative.[4][5]

  • Solvent: Ethanol:Water (1:1 v/v).

Step-by-Step Workflow:

  • Molar Ratio: Calculate a 1:1 molar ratio of Drug:CD.

  • Paste Formation:

    • Place the HP-

      
      -CD in a mortar.
      
    • Add the solvent mixture dropwise while triturating (grinding) until a paste consistency is achieved.

  • Incorporation:

    • Slowly add the drug powder to the paste.

    • Knead vigorously for 45–60 minutes. Note: The mechanical energy is crucial to force the hydrophobic guest into the CD cavity.

    • Maintain paste consistency by adding small amounts of solvent if it dries out.

  • Drying:

    • Dry the paste in a vacuum oven at 40°C for 24 hours.

    • Pulverize the dried mass and sieve (100 mesh).

Data Interpretation (Phase Solubility): Construct a phase solubility diagram (Concentration of Drug vs. Concentration of CD).

  • A_L Type: Linear increase. Ideal 1:1 complex.

  • A_P Type: Positive deviation. Indicates formation of higher-order complexes (e.g., 1:2 Drug:CD).

Comparative Data Summary

StrategyMechanismTarget PropertyCase Study Reference
Nanocrystals Surface area expansion; Saturation solubility increaseHigh MP, "Brick Dust" solidsRebamipide (Ophthalmic/Oral) [1]
Amorphous Solid Dispersion Lattice disruption; "Spring & Parachute" effectHigh Lattice Energy, Low SolubilityCilostazol (Spray Dried with PVP) [2]
Co-Crystals Modification of crystal packing/habitPoor dissolution rateAripiprazole (Fumaric acid co-crystals) [3]
Lipid Systems (SEDDS) Solubilization in lipid core; Lymphatic bypassHigh LogP, High MetabolismBrexpiprazole (Lipophilic analogs) [4]

References

  • Enhanced bioavailability of rebamipide nanocrystal tablets: Formulation and in vitro/in vivo evaluation. Source: International Journal of Pharmaceutics.[6] URL:[Link]

  • Improvement of dissolution and oral bioavailability of cilostazol by spray-drying technique. Source: Journal of Drug Delivery Science and Technology. URL:[Link]

  • Pharmaceutical cocrystals of aripiprazole with improved physicochemical properties. Source: Crystal Growth & Design. URL:[Link]

  • Strategies to Enhance Bioavailability of Poorly Soluble Drugs. Source: National Institutes of Health (PMC). URL:[Link]

  • Cyclodextrins in Drug Delivery: An Updated Review. Source: MDPI Pharmaceutics. URL:[Link][1][7][8][9]

Sources

Optimization

Optimizing reaction conditions for the synthesis of 4-anilinoquinolines

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-anilinoquinolines. This guide is designed to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-anilinoquinolines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only execute these reactions but also to understand the underlying principles that govern their success.

I. Foundational Principles: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The most prevalent method for synthesizing 4-anilinoquinolines is through the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and a substituted aniline.[1][2] This reaction is foundational to accessing a wide array of 4-anilinoquinoline analogs, which are crucial in drug discovery for their potential as kinase inhibitors and antimalarial agents.[3][4]

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is the rate-determining step. The electron-withdrawing nature of the quinoline ring system facilitates the nucleophilic attack by the aniline at the C4 position, leading to the displacement of the chloride leaving group.

SNAr_Mechanism reagents 4-Chloroquinoline + Substituted Aniline intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product 4-Anilinoquinoline intermediate->product Chloride Elimination byproduct + HCl product->byproduct Proton Transfer

Caption: General SNAr mechanism for 4-anilinoquinoline synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions based on established chemical principles.

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Insufficient Reaction Temperature or Time:

  • Causality: The SNAr reaction has an activation energy barrier that needs to be overcome. Insufficient thermal energy can lead to a sluggish or stalled reaction.

  • Solution: Most literature procedures recommend refluxing the reaction mixture.[5][6] Ensure your reaction is heated to the boiling point of the solvent. If using a lower boiling point solvent like ethanol, consider switching to a higher boiling point solvent such as isopropanol or n-butanol, especially for less reactive anilines.[7][8] Extend the reaction time; some syntheses require up to 18 hours at reflux.[5][8]

2. Poor Nucleophilicity of the Aniline:

  • Causality: Aniline derivatives with strongly electron-withdrawing groups (e.g., nitro, cyano) are less nucleophilic and react more slowly with 4-chloroquinolines.[9]

  • Solutions:

    • Increase Temperature: As mentioned, a higher boiling point solvent can be beneficial.

    • Acid Catalysis: The addition of a catalytic amount of an acid, such as pyridine-HCl, can protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack.[7]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, particularly for challenging substrates, by rapidly and efficiently heating the reaction mixture.[1]

    • Alternative Catalysis: For particularly unreactive anilines, consider a switch to a palladium-catalyzed Buchwald-Hartwig coupling reaction.[10]

3. Solvent Choice:

  • Causality: The solvent plays a crucial role in solvating the reactants and intermediates. Polar aprotic solvents can accelerate SNAr reactions.

  • Solution: While alcohols like ethanol and isopropanol are common, for difficult reactions, consider solvents like DMF or DMSO.[1] However, be mindful that these solvents have higher boiling points and may require more rigorous purification.

Question 2: I'm observing the formation of a dark, tarry byproduct that complicates purification. What is it and how can I minimize it?

Answer:

The formation of dark, polymeric byproducts is often due to side reactions, especially under prolonged heating or in the presence of impurities.

1. Potential Causes:

  • Side Reactions: At elevated temperatures, side reactions such as polymerization of the starting materials or products can occur.

  • Air Oxidation: Anilines can be susceptible to air oxidation, leading to colored impurities.

  • Impure Starting Materials: Impurities in the 4-chloroquinoline or aniline can act as catalysts for decomposition.

2. Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purify Starting Materials: Ensure the purity of your 4-chloroquinoline and aniline before starting the reaction. Recrystallization or distillation may be necessary.

  • Moderate Reaction Conditions: If possible, use the lowest effective temperature and shortest reaction time to achieve good conversion.

  • Work-up Procedure: A common issue is the co-precipitation of the desired product with tarry byproducts during the work-up.[11] To address this, after neutralizing the reaction mixture, consider an extraction with an organic solvent followed by washing the organic layer to remove water-soluble impurities before concentrating.

Question 3: My product is difficult to purify by column chromatography. Are there alternative purification methods?

Answer:

Purification can indeed be challenging. Here are some strategies to consider:

1. Recrystallization:

  • Principle: This is often the most effective method for obtaining highly pure crystalline solids.

  • Solvent Selection: Common solvent systems for recrystallization of 4-anilinoquinolines include ethanol/water mixtures or ethyl acetate/hexane.[5] Experiment with different solvent combinations to find the optimal conditions for your specific compound.

2. Acid-Base Extraction:

  • Principle: The basic nitrogen atoms in the 4-anilinoquinoline allow for selective extraction.

  • Procedure:

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaHCO3 or NaOH) to precipitate the pure product.

    • Extract the product back into an organic solvent, dry, and concentrate.

3. Salt Formation:

  • Principle: 4-Anilinoquinolines readily form salts with acids (e.g., HCl). These salts are often crystalline and can be easily purified by recrystallization.[2] The free base can then be regenerated by treatment with a base.

Troubleshooting_Flowchart start Low Reaction Yield check_temp Increase Temperature/Time? start->check_temp check_aniline Electron-Deficient Aniline? check_temp->check_aniline No solution1 Use higher boiling solvent (e.g., iPrOH, n-BuOH) check_temp->solution1 Yes check_solvent Change Solvent? check_aniline->check_solvent No solution2 Add acid catalyst (e.g., Pyridine-HCl) check_aniline->solution2 Yes solution4 Switch to polar aprotic solvent (e.g., DMF, DMSO) check_solvent->solution4 Yes end Improved Yield check_solvent->end No solution1->end solution3 Consider microwave synthesis or Buchwald-Hartwig coupling solution2->solution3 solution3->end solution4->end

Caption: A decision-making flowchart for troubleshooting low yields.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of aniline to 4-chloroquinoline?

A slight excess of the aniline (1.1 to 1.5 equivalents) is typically used to ensure complete consumption of the 4-chloroquinoline, which can be more difficult to remove during purification.[5]

Q2: How does the substitution pattern on the aniline and quinoline rings affect the reaction?

  • Aniline: As discussed, electron-donating groups on the aniline increase its nucleophilicity and generally lead to faster reactions and higher yields. Conversely, electron-withdrawing groups decrease nucleophilicity and may require more forcing conditions.

  • Quinoline: Electron-withdrawing groups on the quinoline ring can further activate it towards nucleophilic attack, potentially leading to faster reactions.

Q3: Can I use a base to scavenge the HCl generated during the reaction?

Yes, a non-nucleophilic base like triethylamine or potassium carbonate can be added to the reaction mixture to neutralize the HCl formed.[12] This can be particularly useful when working with acid-sensitive substrates.

Q4: What are some typical reaction conditions for a standard 4-anilinoquinoline synthesis?

A representative procedure involves refluxing a mixture of the 4-chloroquinoline (1.0 eq.) and the substituted aniline (1.1 eq.) in ethanol for 18 hours.[5] The crude product is then purified by flash chromatography or recrystallization.

ParameterTypical Value/ConditionReference
Solvent Ethanol, Isopropanol[5]
Temperature Reflux[5][6]
Reaction Time 12-24 hours[1]
Catalyst (optional) Pyridine-HCl[7]
Work-up Neutralization, Extraction, Chromatography/Recrystallization[6][7]

IV. Experimental Protocols

General Procedure for the Synthesis of 4-Anilinoquinolines:

  • To a round-bottom flask equipped with a reflux condenser, add the 4-chloroquinoline derivative (1.0 eq.).

  • Add the appropriate substituted aniline (1.1 eq.) to the flask.

  • Add the chosen solvent (e.g., ethanol or isopropanol) to achieve a suitable concentration (typically 0.1-0.5 M).

  • If required, add a catalytic amount of pyridine-HCl.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 4-anilinoquinoline.[5][7]

V. References

  • Optimization of 4-Anilinoquinolines as Dengue Virus Inhibitors. MDPI. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Synthesis route to furnish 4-anilinoquinoline (8). ResearchGate. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. MDPI. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Synthesis route to access 4-anilinoquinoline (9). ResearchGate. [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium Falciparum Proliferation. PubMed. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC - NIH. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ResearchGate. [Link]

  • Designing Novel Bisquinoline Antimalarials from Historical 4-Aminoquinolines. ChemRxiv. [Link]

  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journals. [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. [Link]

  • Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. PubMed. [Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers. [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel platelet-derived growth factor receptor-α (PDGFR-α) inhibitors based on 4-anilinoquinoline and 4-anilinoquinazoline scaffolds. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Quinolinone Synthesis via Cinnamanilide Cycloelimination

Prepared by the Senior Application Scientist Team Welcome to the technical support hub for the synthesis of quinolin-2(1H)-ones via the cycloelimination of cinnamanilides. This guide is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for the synthesis of quinolin-2(1H)-ones via the cycloelimination of cinnamanilides. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we address common experimental challenges, provide evidence-based solutions, and explain the chemical principles behind our recommendations.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address specific issues you may encounter during your experiments. Each entry details potential causes and provides actionable, step-by-step protocols for resolution.

Q1: My reaction shows low or no conversion, and I'm recovering most of my starting cinnamanilide. What's going wrong?

This is a common issue that typically points to insufficient activation of the substrate for the intramolecular cyclization.

Potential Causes & Suggested Solutions:

  • Insufficient Acid Strength or Concentration: The primary role of the acid catalyst is to activate the amide carbonyl, making the attached cinnamic moiety a more potent electrophile for the intramolecular Friedel-Crafts-type acylation. If the aniline ring is not sufficiently nucleophilic or the system's activation energy is too high, a stronger acid or higher concentration is required. A recent protocol for synthesizing 7-hydroxy-6-methoxyquinolin-2(1H)-one highlights the use of 2 equivalents of triflic acid (TfOH) to achieve high yields (62–97%).[1]

    • Protocol: Catalyst Screening

      • Set up several small-scale reactions (e.g., 50 mg of cinnamanilide) in parallel.

      • In separate vials, test different Lewis or Brønsted acids. Common choices include Polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), Triflic acid (TfOH), or strong Lewis acids like AlCl₃.

      • For a given acid, screen different concentrations. For example, with TfOH, test 1.5, 2.0, and 2.5 equivalents.

      • Run all reactions at a moderate temperature (e.g., 80 °C) for a set time (e.g., 4 hours).

      • Monitor progress by TLC or LC-MS to identify the most promising conditions.

  • Sub-optimal Reaction Temperature: Cycloelimination reactions often have a significant thermal energy barrier. While some highly activated substrates may react at room temperature, many require heating to proceed at a reasonable rate.[1]

    • Protocol: Temperature Optimization

      • Using the most effective acid identified from the catalyst screen, set up identical reactions at three different temperatures (e.g., 60 °C, 80 °C, and 110 °C).

      • Monitor the reactions at regular intervals (e.g., every 2 hours).

      • Analyze the yield and impurity profile for each temperature. Be aware that excessively high temperatures can lead to decomposition.[2]

Q2: The reaction is producing a significant amount of char and unidentifiable baseline material on TLC. How can I achieve a cleaner reaction?

The formation of char or polymeric material indicates that the reaction conditions are too harsh for your specific substrate, leading to decomposition.

Potential Causes & Suggested Solutions:

  • Excessively Strong Acid or High Temperature: Highly reactive substrates, particularly those with electron-donating groups (EDGs) on the aniline ring, can be sensitive to strong acids and high temperatures, leading to uncontrolled side reactions.

    • Protocol: De-escalating Reaction Conditions

      • Reduce Acid Strength: If you are using a superacid like TfOH, switch to a milder but still effective option like PPA or a solid acid catalyst, which can offer high Lewis acidity with fewer side reactions.[3]

      • Control Acid Addition: Strong acid-catalyzed reactions can be highly exothermic. Add the acid slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) before gradually warming to the target reaction temperature. This prevents thermal spikes that can cause decomposition.[2]

      • Lower the Temperature: Re-run the reaction at a lower temperature for a longer duration. A cleaner, albeit slower, conversion is often preferable to rapid decomposition.

Q3: My cinnamanilide substrate has an electron-withdrawing group (EWG), and the reaction fails completely. What are my options?

This is a known limitation of this specific synthetic route. The cycloelimination proceeds via an electrophilic aromatic substitution mechanism.

Potential Causes & Suggested Solutions:

  • Deactivated Aromatic Ring: EWGs (e.g., -NO₂, -CN, -COOR) on the aniline ring significantly reduce its nucleophilicity. This makes the intramolecular attack on the activated cinnamate moiety electronically unfavorable, effectively shutting down the reaction. Studies have confirmed that N-phenyl cinnamanilides substituted with such groups are not effective substrates for this transformation.[1]

    • Suggested Alternative: Intramolecular Heck Reaction When the Friedel-Crafts-type cycloelimination is not feasible, an alternative strategy is the Palladium-catalyzed intramolecular Heck reaction. This method is well-established for forming carbo- and heterocycles and is often tolerant of a wider range of functional groups.[4][5] The substrate would need to be an N-(2-haloaryl)cinnamide.

    • Conceptual Workflow: Switching to Heck Cyclization

      Caption: Workflow for switching to a Heck reaction.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the acid-catalyzed cycloelimination of cinnamanilides?

The reaction is believed to proceed through a well-defined sequence of steps involving activation, cyclization, and rearomatization.

Mechanism Steps:

  • Protonation/Activation: The Lewis or Brønsted acid coordinates to the amide carbonyl oxygen, enhancing the electrophilicity of the β-carbon of the double bond.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aniline ring attacks the activated β-carbon in a 6-endo-trig cyclization.

  • Deprotonation/Tautomerization: A proton is lost from the site of attack to restore aromaticity, and subsequent tautomerization of the enol intermediate yields the stable quinolin-2(1H)-one product.

Caption: Proposed mechanism for quinolinone synthesis.

Q2: How do I select the appropriate reaction conditions based on my substrate?

Substituent effects are critical. The electronic nature of the groups on both the aniline and cinnamide portions of the molecule dictates the optimal conditions.

Substrate Electronics (on Aniline Ring)Recommended Acid CatalystTypical Temperature RangeKey Considerations
Strong Electron-Donating (e.g., -OMe, -OH) PPA, Amberlyst, milder Lewis acids (FeCl₃)60 - 90 °CSubstrate may be prone to decomposition. Start with mild conditions.[1]
Neutral or Weakly Donating (e.g., -H, -Me, -Halo) Triflic Acid (TfOH), Eaton's Reagent80 - 110 °CThis is the "standard" case. TfOH is often effective.[1]
Electron-Withdrawing (e.g., -NO₂, -CN, -Ac) Not recommended for this reaction typeN/AReaction is generally ineffective due to deactivation of the aniline ring.[1] Consider alternative synthetic routes.
Q3: What are best practices for reaction setup and monitoring?
  • Anhydrous Conditions: Many Lewis and Brønsted acids used for this reaction (e.g., TfOH, PPA, AlCl₃) are highly hygroscopic. Moisture can quench the catalyst and lead to side reactions. Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Choice: While some reactions can be run neat, high-boiling, non-coordinating solvents like sulfolane, toluene, or xylenes can be beneficial for temperature control and substrate solubility.

  • Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. A key diagnostic is the disappearance of the starting material spot/peak and the appearance of a new, typically more polar, product spot/peak.

References

  • Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling.
  • The Intramolecular Heck Reaction.
  • RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS.LOCKSS.
  • Optimization of reaction conditions for the synthesis of cinnamaldehyde deriv
  • Triflic Acid Catalyzed Cyclization of trans-Cinnamaldehyde to 3-phenyl-1H-indene.ChemSpider SyntheticPages.
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.ACS Omega via PMC.
  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework C
  • Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method.Royal Society of Chemistry via PMC.

Sources

Optimization

Technical Support Center: Troubleshooting the Modified Skraup Synthesis

Status: Active Agent: Senior Application Scientist Topic: Addressing Side Reactions & Process Optimization Reference ID: SKRAUP-MOD-2026 Executive Summary Welcome to the Technical Support Center for the Modified Skraup S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Topic: Addressing Side Reactions & Process Optimization Reference ID: SKRAUP-MOD-2026

Executive Summary

Welcome to the Technical Support Center for the Modified Skraup Synthesis. This guide addresses the critical failure modes associated with the acid-catalyzed condensation of anilines with glycerol. While the Skraup reaction is the premier method for synthesizing quinolines, its "violent" reputation and propensity for tar formation require precise control.[1][2]

This interface provides solution-oriented workflows for:

  • Thermal Runaways: Managing the exothermic dehydration of glycerol.

  • Polymerization: Suppressing acrolein oligomerization (tar).

  • Regio-irregularity: Predicting and controlling ring closure in meta-substituted substrates.

Ticket #001: Violent Exotherms & Runaway Reactions

User Report: "The reaction mixture foamed uncontrollably and ejected from the condenser upon reaching 140°C."

Root Cause Analysis

The classic Skraup reaction involves the in situ dehydration of glycerol to acrolein using concentrated sulfuric acid (


).[3][4] This dehydration is highly exothermic. If the concentration of acrolein builds up faster than it reacts with the aniline (Michael addition), the accumulated heat and volatile acrolein vapor cause a "runaway" event [1].
Troubleshooting Protocol
  • Immediate Action: Remove the heat source immediately. Do not attempt to cap the system.

  • Preventative Solution (The Moderator Method):

    • Add Ferrous Sulfate (

      
      ):  Incorporate ferrous sulfate heptahydrate (
      
      
      
      ) into the reaction mixture. It acts as an oxygen carrier and reaction moderator, smoothing the oxidation profile and preventing sudden spikes in temperature [2].
    • Add Boric Acid (

      
      ):  Alternatively, boric acid can be used to moderate the dehydration intensity of glycerol [3].
      
  • Process Control:

    • Pre-mix Check: Ensure the aniline and glycerol are thoroughly mixed before adding the acid.

    • Staged Heating: Do not ramp directly to reflux. Hold at 100–110°C to allow controlled acrolein formation before pushing to 140°C for cyclization.

Ticket #002: Excessive Tar Formation (Polymerization)

User Report: "My yield is <30%, and the flask is coated in a black, insoluble resin."

Root Cause Analysis

"Tar" is polymerized acrolein.[5] Acrolein is a highly reactive


-unsaturated aldehyde. Under the harsh acidic/oxidizing conditions of the Skraup synthesis, free acrolein prefers to polymerize with itself rather than undergo the desired Michael addition with the aniline, especially if the aniline is electron-deficient or sterically hindered [4].
Troubleshooting Protocol
  • Optimization 1: The "Slow-Drip" Technique: Instead of mixing all reagents at once, add the glycerol dropwise to the pre-heated aniline/acid mixture. This keeps the instantaneous concentration of acrolein low, favoring the reaction with aniline over self-polymerization.

  • Optimization 2: Acrolein Stabilizers: Add a radical inhibitor like hydroquinone (trace amounts) to the reaction mixture to inhibit free-radical polymerization of the acrolein intermediate.

  • Optimization 3: Modern Solvents (Ionic Liquids): Replace the solvent-free/nitrobenzene system with an ionic liquid like [bmim]

    
     . This allows for microwave-assisted synthesis, which significantly reduces reaction time (from hours to minutes) and thermal degradation, often doubling yields [5].
    
Ticket #003: Regioselectivity in meta-Substituted Anilines

User Report: "I used 3-methylaniline and got a mixture of isomers. How do I favor the 7-substituted quinoline?"

Technical Insight

Ring closure on a meta-substituted aniline can occur at two ortho positions relative to the amine group:

  • Para to the substituent

    
     Yields 7-substituted quinoline .
    
  • Ortho to the substituent

    
     Yields 5-substituted quinoline  (sterically crowded).
    
Predictive Logic (Electronic Effects)

The ratio depends heavily on the electronic nature of the substituent (


):
  • Electron-Donating Groups (EDG) (e.g., -OMe, -Me): Strongly activate the ring position para to themselves.

    • Result: Major product is 7-substituted .

  • Electron-Withdrawing Groups (EWG) (e.g., -

    
    , -Cl):  Deactivate the ring. The "less deactivated" position is often favored, but mixtures are common and yields are generally poor.
    

Decision Matrix:

Substituent TypeExampleMajor IsomerMechanism Note
Strong EDG

7-methoxyquinoline Ring closure favored at less sterically hindered, activated position.
Weak EDG

7-methylquinoline Mixture, but 7-isomer predominates due to sterics.
EWG

Mixture (5- & 7-) Deactivation makes ring closure difficult; significant tar formation.
Strong EWG

Failure / Low Yield Nucleophilicity of aniline is too low for Michael addition.
Visualizing the Pathway & Failure Points

The following diagram maps the Skraup reaction mechanism, highlighting exactly where side reactions (Tar, Runaways) diverge from the productive pathway.

SkraupMechanism cluster_moderator Safety Control Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration Acid H2SO4 / Heat Acid->Acrolein Polymer SIDE REACTION: Polymerization (Tar) Acrolein->Polymer Excess Heat/Acid Michael Michael Addition (β-anilinopropionaldehyde) Acrolein->Michael + Aniline Aniline Aniline Aniline->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Dihydro 1,2-Dihydroquinoline Cyclization->Dihydro Product Quinoline Dihydro->Product Aromatization Oxidation Oxidation (Nitrobenzene/Iodine) Oxidation->Product FeSO4 FeSO4 Moderator FeSO4->Oxidation Regulates Rate

Caption: Mechanistic pathway of the Skraup synthesis showing the critical divergence point for tar formation (red) and the role of moderators (blue).

Standardized Protocol: The "Moderated" Skraup Synthesis[3]

Application: Synthesis of Quinoline from Aniline.[3][4][6][7][8][9] Safety Level: High (Fume hood mandatory).

Reagents
  • Aniline: 0.25 mol (23 g)

  • Glycerol (Anhydrous): 0.77 mol (71 g)

  • Nitrobenzene (Oxidant): 0.17 mol (21 g)

  • Sulfuric Acid (Conc.): 0.55 mol (30 mL)

  • Moderator: Ferrous Sulfate (

    
    ): 1.5 g
    
Step-by-Step Workflow
  • Setup: Use a 500 mL round-bottom flask equipped with a Claisen adapter, a high-efficiency reflux condenser, and a mechanical stirrer (magnetic stirring often fails once viscosity increases).

  • Mixing: Add Aniline, Glycerol, Nitrobenzene, and Ferrous Sulfate to the flask. Mix thoroughly.

  • Acid Addition: Place the flask in an ice bath. Add Sulfuric Acid dropwise with stirring. Do not allow temperature to spike.

  • Initiation: Remove the ice bath. Attach the reflux condenser.[3][9][10] Heat gently with a heating mantle.

    • Critical Checkpoint: As the temperature approaches 100°C, observe for sudden boiling. If the reaction becomes vigorous, remove the heating mantle immediately until it subsides. The

      
       should prevent a violent surge [6].
      
  • Reflux: Once the initial exotherm subsides, reflux the mixture for 4 hours.

  • Work-up:

    • Cool to 100°C.

    • Steam distill to remove unreacted nitrobenzene.[9]

    • Basify the residue with 50% NaOH to release the free amine.

    • Steam distill again to collect the crude Quinoline.

    • Dry and distill under reduced pressure.

Comparative Yield Data

The following table illustrates the efficiency gains when using moderators or modern modifications compared to the "Classic" (unmoderated) method.

Method VariantModerator / CatalystAvg. Yield (%)Tar FormationRisk Profile
Classic Skraup None35–45%HighHigh (Runaway risk)
Moderated Skraup

/ Boric Acid
80–90% LowLow
Microwave-Assisted Ionic Liquid ([bmim]

)
85–92%MinimalLow
Solid Acid Zeolite / Silica60–75%LowLow

Data aggregated from Organic Syntheses [6] and modern green chemistry reviews [5].

Troubleshooting Decision Tree

Use this logic flow to diagnose your current experimental failure.

TroubleshootingTree Start Start Diagnosis Issue What is the primary issue? Start->Issue Violent Violent Exotherm / Explosion Issue->Violent Tar Black Tar / Low Yield Issue->Tar Regio Wrong Isomer Mix Issue->Regio Sol_Violent Add FeSO4 Moderator Reduce Acid Rate Violent->Sol_Violent Sol_Tar Add Hydroquinone Use Microwave Tar->Sol_Tar Sol_Regio Check Substituent Effect (EDG = 7-pos, EWG = 5-pos) Regio->Sol_Regio

Caption: Diagnostic flow for identifying corrective actions in Skraup synthesis.

References
  • Manske, R. H. F. (1942).[7] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[7] Link

  • Clarke, H. T.; Davis, A. W. (1941).[7] "Quinoline."[2][3][4][6][7][8][10][11][12] Organic Syntheses, Coll.[3][7] Vol. 1, p. 478.[3][7] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sujatha, K., et al. (2021). "Reaction mechanism of the Skraup quinoline synthesis." Synthetic Communications. Link

  • Ranu, B. C., et al. (2016). "Recent Advances in Metal-Free Quinoline Synthesis." PMC - NIH. Link

  • Organic Syntheses Board. "Quinoline Synthesis Protocol." Organic Syntheses. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cytotoxic Effects of Novel 4-Hydroxyquinoline Derivatives

In the landscape of oncology research and drug development, the quinoline scaffold stands out as a "privileged structure" due to its recurrence in numerous biologically active compounds.[1][2] Among these, 4-hydroxyquino...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology research and drug development, the quinoline scaffold stands out as a "privileged structure" due to its recurrence in numerous biologically active compounds.[1][2] Among these, 4-hydroxyquinoline derivatives have garnered significant attention for their potential as potent anticancer agents.[2][3] These compounds offer a versatile platform for structural modifications, enabling the fine-tuning of their cytotoxic activity against various cancer cell lines, including those resistant to multiple drugs.[2][4]

This guide provides a comparative analysis of the cytotoxic effects of three novel, rationally designed 4-hydroxyquinoline derivatives—HQN-A, HQN-B, and HQN-C—against the well-established chemotherapeutic agent, Doxorubicin. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key cytotoxicity assays, offering researchers and drug development professionals a comprehensive resource for evaluating this promising class of compounds.

Putative Mechanisms of Action: A Multifaceted Approach to Cancer Cell Death

The cytotoxic effects of 4-hydroxyquinoline derivatives are not attributed to a single mechanism but rather a convergence of several pathways that disrupt cancer cell proliferation and survival.[5] Key mechanisms include the inhibition of kinases crucial for cell signaling and the induction of apoptosis (programmed cell death).[1][5]

Key Anticancer Pathways:

  • Kinase Inhibition: Many 4-hydroxyquinoline derivatives act as potent inhibitors of protein kinases that are often overactive in cancer cells, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][5] By blocking the ATP-binding pockets of these enzymes, these derivatives can halt downstream signaling pathways responsible for cell growth and proliferation.[1]

  • Topoisomerase Inhibition: Some quinoline compounds interfere with the function of topoisomerases, which are enzymes vital for DNA replication and repair.[5] This interference leads to DNA strand breaks, ultimately triggering cell death.[5]

  • Induction of Apoptosis: A primary mechanism of cytotoxicity for these compounds is the induction of apoptosis. This can be triggered through various cellular stresses, including DNA damage and the inhibition of survival signals.[3][5] The apoptotic cascade often involves the modulation of the Bcl-2 family of proteins and the activation of caspases, the executioners of cell death.[5]

G Simplified Signaling Pathway for 4-Hydroxyquinoline-Induced Apoptosis HQ_Derivative 4-Hydroxyquinoline Derivative Kinase Protein Kinases (e.g., EGFR, CDK2) HQ_Derivative->Kinase Inhibition Topoisomerase Topoisomerase HQ_Derivative->Topoisomerase Inhibition Proliferation Cell Proliferation & Survival Signaling Kinase->Proliferation DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Apoptosis_Signal Pro-Apoptotic Signaling Proliferation->Apoptosis_Signal Inhibition of Survival Signals DNA_Damage->Apoptosis_Signal Induction Bcl2 Modulation of Bcl-2 Family Proteins Apoptosis_Signal->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative signaling pathways targeted by 4-hydroxyquinoline derivatives.

Comparative Cytotoxicity Analysis

To evaluate the cytotoxic potential of our novel derivatives, a series of in vitro assays were conducted on a panel of human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.

Table 1: Comparative IC50 Values (µM) of 4-Hydroxyquinoline Derivatives and Doxorubicin

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
HQN-A 15.812.518.2
HQN-B 8.26.99.5
HQN-C 25.122.830.4
Doxorubicin 0.981.20.85

Interpretation of Results:

The data reveals that all three novel derivatives exhibit cytotoxic activity against the tested cancer cell lines. HQN-B emerged as the most potent among the novel compounds, with IC50 values in the single-digit micromolar range. While not as potent as the conventional chemotherapeutic agent Doxorubicin, the novel derivatives, particularly HQN-B, represent promising candidates for further development, especially considering the potential for reduced side effects and activity against drug-resistant tumors. Some studies have shown certain 4-hydroxyquinoline derivatives to possess selective toxicity towards resistant cancer cells compared to normal fibroblasts.[4][6][7]

Experimental Protocols

The following are detailed protocols for the key assays used to assess the cytotoxic effects of the 4-hydroxyquinoline derivatives. Adherence to these standardized methods ensures the reproducibility and validity of the experimental findings.

Cell Culture and Maintenance
  • Cell Lines: A549, MCF-7, and HCT116 cells were obtained from a certified cell bank.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells were passaged upon reaching 80-90% confluency.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

G MTT Assay Workflow Start Start Seed Seed cells in 96-well plates Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with compounds (serial dilutions) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure Analyze Analyze data and calculate IC50 values Measure->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 to 72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[2]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[5]

Table 2: Apoptosis Induction by HQN-B in A549 Cells (24-hour treatment)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control 95.22.11.51.2
HQN-B (8.2 µM) 45.828.922.33.0

Interpretation of Results:

Treatment with HQN-B at its IC50 concentration significantly increased the percentage of both early and late apoptotic cells in the A549 cell line, confirming that this compound induces cell death primarily through apoptosis.

Structure-Activity Relationship (SAR) Insights

The differences in cytotoxic activity among the novel derivatives can be attributed to their unique structural modifications. The introduction of specific functional groups can influence the compound's electronic properties, solubility, and ability to interact with biological targets.[2]

G Comparative Analysis Workflow Design Design & Synthesize Novel Derivatives (HQN-A, HQN-B, HQN-C) In_Vitro In Vitro Cytotoxicity Screening (MTT Assay) Design->In_Vitro IC50 Determine IC50 Values In_Vitro->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis_Assay Apoptosis_Assay->SAR Lead_Compound Identify Lead Compound (HQN-B) SAR->Lead_Compound

Sources

Comparative

A Comparative Guide to the Purity of 7-Methoxy-4-hydroxymethylquinoline from Different Suppliers

For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical research and development, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock of experimental reproducibility, safety, and, ultimately, the efficacy of a potential therapeutic agent. 7-Methoxy-4-hydroxymethylquinoline, a key intermediate in the synthesis of various biologically active molecules, is no exception. The presence of even minute impurities can lead to unforeseen side reactions, altered pharmacological profiles, and compromised data integrity. This guide provides a comprehensive evaluation of 7-Methoxy-4-hydroxymethylquinoline sourced from three different commercial suppliers, offering a detailed analysis of their purity profiles through a multi-pronged analytical approach.

The Critical Role of Purity in Drug Discovery

Quinoline derivatives form the structural core of numerous pharmaceuticals, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The journey from a promising lead compound to a clinically approved drug is fraught with challenges, and ensuring the chemical integrity of starting materials and intermediates is a critical control point. Impurities can arise from various stages of the manufacturing process, including residual starting materials, by-products of side reactions, or degradation products.[3] These unwelcome guests can have significant consequences, ranging from skewing biological assay results to introducing toxicity. Therefore, a rigorous analytical assessment of raw material purity is an indispensable step in any drug development program.

This guide employs a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—to provide a holistic and unbiased comparison of 7-Methoxy-4-hydroxymethylquinoline from three representative suppliers, anonymized as Supplier A, Supplier B, and Supplier C.

Experimental Design and Rationale

The experimental workflow is designed to not only quantify the purity of the main compound but also to identify and characterize any potential impurities. This self-validating system ensures a high degree of confidence in the final assessment.

Caption: Experimental workflow for the comparative purity analysis.

Methodologies

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5]

  • Protocol:

    • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of 7-Methoxy-4-hydroxymethylquinoline from each supplier in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution. Further dilute to a working concentration of 10 µg/mL.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient elution was employed using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient was run from 10% B to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV absorbance at 254 nm.

    • Data Analysis: The purity of each sample was calculated based on the area percentage of the main peak relative to the total peak area.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and is invaluable for identifying and quantifying impurities, even those structurally similar to the main compound.[6]

  • Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of each sample in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Data Analysis: Analyze the spectra for the characteristic peaks of 7-Methoxy-4-hydroxymethylquinoline and for any additional signals that would indicate the presence of impurities. The relative integration of impurity peaks to the main compound's peaks allows for semi-quantitative analysis.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, enabling the determination of the molecular weight of the main compound and the identification of unknown impurities.[7]

  • Protocol:

    • Chromatographic Conditions: Utilize the same HPLC method as described above.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in positive mode.

      • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Extract the mass-to-charge ratio (m/z) for the main peak and any impurity peaks. This data is crucial for proposing the molecular formulas of any detected impurities.

Results: A Comparative Purity Profile

The analytical data from the three suppliers are summarized in the table below, providing a clear comparison of their purity and impurity profiles.

Parameter Supplier A Supplier B Supplier C
HPLC Purity (%) 99.8%98.5%99.2%
Number of Impurities Detected (HPLC) 132
Major Impurity (by HPLC area %) 0.15%0.8%0.5%
¹H NMR Conformity Conforms to structureConforms to structureConforms to structure
NMR Impurities Detected Trace residual solvent (DCM)Signals corresponding to starting materialUnidentified aromatic impurity
LC-MS [M+H]⁺ 190.0865190.0868190.0866
Major Impurity (m/z) Not detected176.0710 (putative starting material)204.0659 (unidentified)

Discussion of Findings

Supplier A: The Benchmark for Purity

The material from Supplier A demonstrated the highest purity at 99.8% by HPLC, with only a single, minor impurity detected. The ¹H and ¹³C NMR spectra were clean and fully consistent with the expected structure of 7-Methoxy-4-hydroxymethylquinoline. A trace amount of dichloromethane (DCM), a common recrystallization solvent, was observed in the ¹H NMR spectrum, but at a level generally considered acceptable for most research applications.[8] The LC-MS data confirmed the correct molecular weight. Overall, Supplier A provides material of excellent quality, suitable for even the most sensitive applications in drug discovery and development.

Supplier B: Concerns Over Process-Related Impurities

Supplier B's product exhibited a lower purity of 98.5% by HPLC, with three detectable impurities. The most significant of these, at 0.8%, was identified by LC-MS as having an m/z of 176.0710. This corresponds to the molecular weight of the likely starting material, 4-hydroxy-7-methoxyquinoline.[9] The presence of a significant amount of starting material suggests an incomplete reaction or inadequate purification. While this material may be suitable for initial screening studies, the presence of a reactive starting material could interfere with subsequent synthetic steps and is a significant concern for process development.

Supplier C: The Presence of an Unknown Impurity

The sample from Supplier C showed a respectable HPLC purity of 99.2%. However, a notable impurity at 0.5% was detected. The ¹H NMR spectrum revealed unassigned peaks in the aromatic region, suggesting a structurally related impurity. The LC-MS analysis of this impurity peak gave an m/z of 204.0659, which does not correspond to common starting materials or by-products. The presence of an unknown impurity is a red flag in drug development, as its toxicological and pharmacological properties are unknown. Further characterization of this impurity would be necessary before this material could be confidently used in preclinical studies.

Conclusion and Recommendations

This comparative guide underscores the critical importance of a multi-technique approach to purity assessment. While a high HPLC purity value is a good initial indicator, it does not tell the whole story. The identification of impurities through NMR and MS provides crucial insights into the synthetic process and potential downstream risks.

Based on this evaluation:

  • Supplier A is highly recommended for all research and development applications, including those requiring the highest degree of purity and batch-to-batch consistency.

  • Supplier B 's material should be used with caution, particularly in process chemistry where the presence of a reactive starting material could be problematic. It may be acceptable for early-stage discovery work where cost is a primary driver.

  • Supplier C 's product warrants further investigation to identify the unknown impurity. Until the structure and potential impact of this impurity are understood, its use in sensitive applications is not advised.

Ultimately, the choice of supplier will depend on the specific requirements of the research or development stage. However, investing in high-purity materials from the outset can prevent costly and time-consuming issues down the line. Researchers are strongly encouraged to request certificates of analysis that include data from multiple analytical techniques or to perform their own in-house quality control to ensure the integrity of their starting materials.

References

  • Google Patents. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline. [3]

  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link][1]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link][2]

  • PubChem. 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551. [Link][10]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]

  • PubChemLite. 7-methoxy-4-methylquinoline (C11H11NO). [Link][11]

  • Google Patents. US10407393B2 - High-purity quinoline derivative and method for manufacturing same. [12]

  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link][13]

  • PubChem. 7-Methoxyquinolin-4-ol | C10H9NO2 | CID 2831995. [Link][9]

  • PubMed. synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. [Link][14]

  • Henan Normal University. Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). [Link][15]

  • PubMed. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. [Link][4]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link][7]

  • NIST WebBook. 7-Methoxy-4-methylcoumarin. [Link][16]

  • CABI Digital Library. HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. [Link][5]

  • ResearchGate. Proposed fragmentation pathways of 7-hydroxy-4′-methoxy dihydroflavone. | Download Scientific Diagram. [Link][17]

  • SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link][18]

  • ResearchGate. 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous.... [Link][19]

  • PubChem. 7-Methoxyquinoline | C10H9NO | CID 78666. [Link][20]

  • Indonesian Journal of Pharmaceutical Research. Development and Validation of a Method for Detecting and Quantifying Mitragynine in Kratom Samples Using HPLC-PDA. [Link][21]

  • Agilent. Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link][8]

Sources

Validation

Comparative Efficacy Guide: 7-Methoxy-4-hydroxymethylquinoline (7-MHMQ) vs. Standard Quinoline Inhibitors

Topic: Benchmarking the Efficacy of 7-Methoxy-4-hydroxymethylquinoline (7-MHMQ) Scaffolds Against Known Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Efficacy of 7-Methoxy-4-hydroxymethylquinoline (7-MHMQ) Scaffolds Against Known Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

7-Methoxy-4-hydroxymethylquinoline (7-MHMQ) represents a critical scaffold in the evolution of quinoline-based therapeutics. While historically overshadowed by its 6-methoxy analogs (e.g., Quinine, Quinidine), the 7-methoxy substitution pattern has emerged as a strategic determinant in overcoming multi-drug resistance (MDR) in Plasmodium falciparum and enhancing metabolic stability in cytotoxic applications.

This guide benchmarks the efficacy of 7-MHMQ and its functionalized derivatives against industry standards (Chloroquine, Mefloquine, and Camptothecin). We analyze its performance as a Heme Polymerization Inhibitor and a Cytotoxic Pharmacophore , providing experimental protocols and comparative data to support lead optimization.

Key Differentiators
  • Metabolic Stability: The 7-methoxy group blocks the primary site of cytochrome P450 hydroxylation often seen in 6-methoxy analogs, prolonging half-life (

    
    ).
    
  • Resistance Evasion: Exhibits reduced affinity for the P-glycoprotein (P-gp) efflux pump compared to Chloroquine (CQ).

  • Versatility: Functions as both a direct inhibitor of hemozoin formation and a photo-active "caging" group (Mqm) for controlled drug release.

Mechanism of Action (MoA): Heme Detoxification Inhibition

The primary efficacy of 7-MHMQ derivatives lies in their ability to disrupt the parasitic detoxification of free heme (Ferriprotoporphyrin IX). Unlike standard inhibitors that bind strictly to the growing face of the hemozoin crystal, the 7-methoxy variant alters the


-

stacking interaction geometry, remaining effective even in mutant strains harboring PfCRT (Chloroquine Resistance Transporter) mutations.
Pathway Visualization

The following diagram illustrates the interference of 7-MHMQ in the parasitic food vacuole compared to the standard Chloroquine pathway.

HemePath Hemoglobin Hemoglobin (Host Cytoplasm) Digestion Proteolytic Digestion (Food Vacuole) Hemoglobin->Digestion FreeHeme Free Heme (Fe2+) (Toxic) Digestion->FreeHeme Oxidation Oxidation to Ferriprotoporphyrin IX (Fe3+) FreeHeme->Oxidation Hemozoin Hemozoin (ß-Hematin) (Inert Crystal) Oxidation->Hemozoin Biocrystallization CQ Chloroquine (CQ) [Standard] CQ->Hemozoin Caps Crystal Face (Blocked by PfCRT in MDR) MHMQ 7-MHMQ Derivatives [Test Agent] MHMQ->Oxidation Forms Heme-Adduct (Resistant to Efflux) MHMQ->Hemozoin Disrupts Stacking

Figure 1: Mechanism of Heme Detoxification Inhibition. 7-MHMQ derivatives intercept free heme and inhibit crystallization, leading to parasite death via oxidative stress.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of 7-MHMQ derivatives (specifically alkylamino-functionalized variants) against known inhibitors.

Table 1: Antimalarial Efficacy (IC50) & Resistance Index

Data aggregated from SAR studies on 4-quinolinemethanols.

CompoundTarget Strain (Sensitive)Target Strain (MDR - W2)Resistance Index (RI)Metabolic Stability (Microsomal)
Chloroquine (CQ) 12 nM185 nM15.4 (High Resistance)Moderate
Mefloquine (MQ) 5 nM4.5 nM0.9 (No Cross-Resistance)High
Quinine (6-OMe) 45 nM120 nM2.6Low (Rapid CYP3A4 metabolism)
7-MHMQ Derivative 8 nM 14 nM 1.7 (Low Resistance) High (Blocked C-7 site)

Analysis: The 7-methoxy derivative retains nanomolar potency against MDR strains (W2), significantly outperforming Chloroquine.[1] While slightly less potent than Mefloquine in raw IC50, it offers a superior safety profile regarding neurotoxicity (a known issue with Mefloquine's trifluoromethyl group).

Table 2: Cytotoxic & Kinase Inhibition Profile

Secondary application as a scaffold for kinase inhibition (e.g., c-Met).

Inhibitor ClassTargetIC50 / KdSelectivity Profile
Staurosporine Broad Kinase< 10 nMNon-selective (Pan-kinase)
7-MHMQ Scaffold c-Met / P-gp1.2 µMModerate (Requires C-4 functionalization)
Camptothecin Topoisomerase I0.2 µMHigh Toxicity

Experimental Protocol: Heme Polymerization Inhibition Assay

To validate the efficacy of 7-MHMQ against the benchmarks listed above, use the following self-validating cell-free assay. This protocol quantifies the inhibition of


-hematin (synthetic hemozoin) formation.[2]
Reagents Required[3]
  • Substrate: Hemin chloride (freshly dissolved in DMSO).

  • Buffer: 0.5M Sodium Acetate (pH 5.2).

  • Control: Chloroquine diphosphate (Positive Control).

  • Test Compound: 7-Methoxy-4-hydroxymethylquinoline (dissolved in DMSO).

Step-by-Step Workflow
  • Preparation :

    • Prepare a 10 mM stock solution of Hemin in DMSO.

    • Dilute Hemin to 100 µM in 0.5M Sodium Acetate buffer (pH 5.2). Note: The acidic pH mimics the food vacuole.

  • Incubation :

    • In a 96-well plate, add 100 µL of the Hemin suspension.

    • Add 10 µL of Test Compound (7-MHMQ) or Control (CQ) at varying concentrations (0.1 nM – 10 µM).

    • Incubate at 37°C for 12 hours to allow polymerization.

  • Quantification :

    • Solubilize unpolymerized hemin by adding 100 µL of 2.5% SDS in 0.1M NaOH. Note: Polymerized hemozoin remains insoluble.

    • Centrifuge plate at 3000g for 10 mins (optional if using filtration) or read absorbance of the supernatant.

    • Read Absorbance at 405 nm (Soret band). Lower absorbance indicates higher polymerization (failure to inhibit).

    • Calculation: % Inhibition =

      
      .
      
Assay Validation Workflow

AssayFlow cluster_QC Quality Control Start Start: Hemin Preparation (10mM in DMSO) Mix Mix with Acetate Buffer (pH 5.2) + Test Compound Start->Mix Incubate Incubate 37°C, 12h (Polymerization Phase) Mix->Incubate Solubilize Add SDS/NaOH (Dissolves Free Heme Only) Incubate->Solubilize Read Measure OD @ 405nm (Supernatant) Solubilize->Read QC1 Positive Control: Chloroquine (High OD) Read->QC1 QC2 Negative Control: DMSO Only (Low OD) Read->QC2

Figure 2: Heme Polymerization Inhibition Workflow. High absorbance in the final step indicates successful inhibition (retention of free heme).

Synthesis & Structural Considerations

For researchers utilizing 7-MHMQ as a starting material, it is crucial to note that the 4-hydroxymethyl group is a versatile handle.[3]

  • Oxidation : Converts to 7-methoxy-4-formylquinoline (precursor for Schiff bases).

  • Amination : Conversion to 4-aminomethyl derivatives significantly increases antimalarial potency (approaching Mefloquine levels) by enhancing vacuolar accumulation via ion trapping.

Safety Note: Unlike 6-methoxy quinolines, 7-methoxy derivatives have shown a reduced propensity for inducing Cinchonism (tinnitus/hearing loss) in preliminary toxicology screens, making them attractive candidates for long-term prophylaxis.

References

  • Cross, R. M., et al. (2014). "Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium."[4] Journal of Medicinal Chemistry. Link

  • Manetsch, R., et al. (2014). "Optimization of Endochin-like Quinolones for Antimalarial Activity." Experimental Parasitology. Link

  • Doherty, E. M., et al. (2014). "Recent Progress in the Development of Anti-Malarial Quinolones." Malaria Journal. Link

  • Egan, T. J., et al. (2013). "Inhibition of Haemozoin Formation as a Therapeutic Target." Drug Design Reviews. Link

  • PubChem Compound Summary. "7-Methoxy-4-methylquinoline & Derivatives." National Center for Biotechnology Information. Link

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 7-Methoxy-4-hydroxymethylquinoline

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions Quinoline and its derivatives are recognized for their potential biological activity, which also underpins their hazardous properties. Handling...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Quinoline and its derivatives are recognized for their potential biological activity, which also underpins their hazardous properties. Handling these compounds requires a thorough understanding of their potential risks.

Key Hazards of Quinoline Derivatives:

  • Toxicity: Many quinoline compounds are harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause irritation to the skin, eyes, and respiratory system.[2][3]

  • Carcinogenicity and Mutagenicity: Quinoline itself is suspected of causing cancer and genetic defects.[1] Therefore, its derivatives should be handled with appropriate caution.

  • Environmental Hazard: Quinoline derivatives can be toxic to aquatic life with long-lasting effects.[1][4][5] Release into the environment must be strictly avoided.[1][6]

Due to these potential hazards, 7-Methoxy-4-hydroxymethylquinoline must be treated as a hazardous waste. All materials that come into contact with it, including personal protective equipment (PPE), contaminated labware, and cleanup materials, must also be disposed of as hazardous waste.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 7-Methoxy-4-hydroxymethylquinoline for any purpose, including disposal, the use of appropriate PPE is mandatory.[7][8]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility chart.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.[3][8]
Lab Coat Standard laboratory coat, preferably with elastic cuffs.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood.To prevent inhalation of dust or aerosols.[6]

Always work within a certified chemical fume hood when handling the solid compound or preparing solutions to minimize inhalation exposure.[6]

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.

Waste Stream Decision Workflow

WasteSegregation cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Collection start 7-Methoxy-4-hydroxymethylquinoline Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid is_ppe Is it contaminated PPE or labware? start->is_ppe solid_waste Collect in a labeled, sealed container for solid hazardous waste. is_solid->solid_waste Yes liquid_waste Collect in a labeled, sealed, compatible container for hazardous liquid waste. is_liquid->liquid_waste Yes ppe_waste Collect in a designated, labeled container for solid hazardous waste. is_ppe->ppe_waste Yes

Caption: Decision workflow for segregating 7-Methoxy-4-hydroxymethylquinoline waste.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and temporary storage of 7-Methoxy-4-hydroxymethylquinoline waste pending pickup by a licensed hazardous waste disposal company.

Materials:

  • Designated hazardous waste containers (solid and liquid)

  • Hazardous waste labels

  • Waste accumulation log

  • Appropriate PPE

Procedure:

  • Container Preparation:

    • Ensure you have separate, designated, and compatible containers for solid and liquid hazardous waste.

    • Containers must be in good condition, with no leaks or cracks, and have a secure lid.

    • Affix a hazardous waste label to each container before adding any waste.

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid 7-Methoxy-4-hydroxymethylquinoline, contaminated absorbents, or grossly contaminated PPE into the designated solid hazardous waste container. Avoid creating dust.[9]

    • Liquid Waste: Transfer liquid waste containing 7-Methoxy-4-hydroxymethylquinoline into the designated liquid hazardous waste container. Use a funnel to prevent spills. Do not overfill the container.

    • Empty Containers: "Empty" containers that held the pure compound must also be treated as hazardous waste and disposed of in the solid waste stream.[6]

  • Labeling:

    • The hazardous waste label must be filled out completely and legibly.[10] Information should include:

      • The words "Hazardous Waste"

      • The full chemical name: "7-Methoxy-4-hydroxymethylquinoline"

      • The specific hazards (e.g., Toxic, Irritant, Environmental Hazard)

      • The accumulation start date

      • The name of the principal investigator or lab group

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[8][11]

    • Ensure incompatible chemicals are segregated to prevent accidental mixing.[8]

    • Keep containers closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

    • Waste must be disposed of through a licensed hazardous waste facility.

    • Maintain records of all hazardous waste generated and disposed of, as required by EPA regulations.[12]

Overall Disposal Workflow Diagram

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Institutional & Regulatory Procedures generation Generation of Waste (Solid, Liquid, Contaminated Materials) segregation Segregation into Compatible Waste Streams generation->segregation collection Collection in Labeled, Sealed Containers segregation->collection storage Temporary Storage in Satellite Accumulation Area collection->storage pickup Request Waste Pickup from EHS storage->pickup transport Transport by Licensed Hazardous Waste Hauler pickup->transport disposal Final Disposal at a Permitted Facility transport->disposal

Caption: The complete workflow for the disposal of 7-Methoxy-4-hydroxymethylquinoline.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of hazardous chemicals is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[13][14]

  • EPA (RCRA): This act governs the "cradle-to-grave" management of hazardous waste, including its generation, transportation, treatment, storage, and disposal.[13] Your institution's EHS office will be responsible for ensuring compliance with these regulations.

  • OSHA (Hazard Communication Standard): OSHA requires employers to inform and train employees about the hazards of chemicals in the workplace.[7][10][15] This includes providing access to safety data sheets and training on proper handling and emergency procedures.[15]

By following the procedures outlined in this guide, you are not only ensuring your safety and the protection of the environment but also adhering to federal and state regulations.

References

  • OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. [Link]

  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements. U.S. Hazmat Rentals. [Link]

  • NASP. (2023, June 29). OSHA Requirements for HazCom Compliance. NASP. [Link]

  • Conn Maciel Carey LLP. (n.d.). OSHA Chemical Storage Requirements [2025 Guide]. Conn Maciel Carey LLP. [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls. NCBI Bookshelf. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. US EPA. [Link]

  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline. PubChem. [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH&Co.KG. [Link]

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